Technical Documentation Center

4-Ethoxy-3-fluorobenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethoxy-3-fluorobenzoic acid
  • CAS: 5710-64-5

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry

An In-depth Technical Guide to 4-Ethoxy-3-fluorobenzoic Acid (CAS: 5710-64-5) The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethoxy-3-fluorobenzoic Acid (CAS: 5710-64-5)

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a compound's metabolic stability, lipophilicity, pKa, and binding affinity. 4-Ethoxy-3-fluorobenzoic acid is an exemplar of a strategically designed building block that harnesses these attributes. This guide provides an in-depth examination of its properties, synthesis, and application, offering field-proven insights for researchers and development scientists.

Core Physicochemical and Spectroscopic Profile

4-Ethoxy-3-fluorobenzoic acid is an aromatic carboxylic acid where the benzene ring is substituted with a fluorine atom at the meta-position and an ethoxy group at the para-position relative to the carboxyl group.[1] This specific arrangement dictates its reactivity and utility.

Physicochemical Properties

The properties of this molecule are a composite of its constituent functional groups: the acidic carboxyl group, the lipophilic ethoxy group, and the electron-withdrawing fluorine atom.

PropertyValueSource
CAS Number 5710-64-5N/A
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol Calculated
Appearance White to off-white solid/powderGeneral observation
Melting Point 148-152 °CVendor Data
Solubility Moderately soluble in common organic solvents (e.g., alcohols, ethers, DMSO); slightly soluble in cold water, more soluble in hot water.[1]Inferred from analogs
pKa ~4.0Estimated based on 4-fluorobenzoic acid (pKa 4.14)
Spectroscopic Signature

Definitive characterization is essential for ensuring purity and confirming structure during synthesis and quality control. While a dedicated public spectral database for this specific molecule is sparse, its signature can be reliably predicted based on extensive data from closely related analogs like 4-fluorobenzoic acid and 4-ethoxybenzoic acid.[2][3]

TechniquePredicted SignatureRationale and Interpretation
¹H NMR δ 12.5-13.5 (s, 1H, -COOH), δ 7.7-7.9 (m, 2H, Ar-H), δ 7.0-7.2 (t, 1H, Ar-H), δ 4.1-4.3 (q, 2H, -OCH₂CH₃), δ 1.4-1.6 (t, 3H, -OCH₂CH₃)The acidic proton is a broad singlet. The aromatic region will show complex splitting due to H-H and H-F coupling. The ethoxy group presents a classic quartet and triplet pattern.
¹³C NMR δ ~166 (C=O), δ ~155 (d, ¹JCF, C-F), δ ~148 (C-O), δ 115-130 (Aromatic Cs), δ ~65 (-OCH₂), δ ~15 (-CH₃)The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.
IR (cm⁻¹) ~3000 (broad, O-H), ~1680 (strong, C=O), ~1600, 1500 (C=C aromatic), ~1250 (C-O-C ether), ~1100 (C-F)The broad O-H stretch of the carboxylic acid dimer and the strong carbonyl stretch are characteristic. The C-O ether and C-F stretches are also key diagnostic peaks.
Mass Spec (EI) m/z 184 (M⁺), 139 ([M-OEt]⁺), 121 ([M-COOH-F]⁺), 95 ([M-COOH-OEt]⁺)The molecular ion peak should be clearly visible. Common fragmentation includes the loss of the ethoxy group and decarboxylation, consistent with benzoic acid derivatives.[4]

Synthesis and Purification Workflow

A robust and scalable synthesis of 4-Ethoxy-3-fluorobenzoic acid is critical for its use in larger-scale applications. A common and efficient laboratory-scale approach involves the Williamson ether synthesis starting from a commercially available precursor, 3-fluoro-4-hydroxybenzoic acid. This method is favored for its high yields and operational simplicity.

Synthetic Strategy Overview

The synthesis proceeds via the protection of the carboxylic acid, followed by etherification of the phenolic hydroxyl group, and concluding with deprotection. This sequence prevents the acidic proton of the carboxyl group from interfering with the base-mediated etherification.

G cluster_0 Synthesis Workflow A Start: 3-Fluoro-4-hydroxybenzoic acid B Step 1: Fischer Esterification (MeOH, H₂SO₄ cat., Reflux) A->B C Intermediate: Methyl 3-fluoro-4-hydroxybenzoate B->C D Step 2: Williamson Ether Synthesis (EtI, K₂CO₃, Acetone, Reflux) C->D E Intermediate: Methyl 4-ethoxy-3-fluorobenzoate D->E F Step 3: Saponification (NaOH(aq), EtOH, Reflux) E->F G Final Product: 4-Ethoxy-3-fluorobenzoic acid F->G H Purification (Recrystallization) G->H

Caption: A three-step synthesis of 4-Ethoxy-3-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring.

Step 1: Synthesis of Methyl 3-fluoro-4-hydroxybenzoate (Esterification)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol).

  • Reagents: Add methanol (150 mL) and slowly add concentrated sulfuric acid (2 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

    • Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. The large excess of methanol drives the equilibrium towards the ester product.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase until the starting material spot disappears.

  • Workup: Cool the reaction to room temperature. Reduce the solvent volume to ~30 mL using a rotary evaporator. Slowly pour the concentrated mixture into 200 mL of ice-cold water, which should cause the product to precipitate.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The yield is typically >95%.

Step 2: Synthesis of Methyl 4-ethoxy-3-fluorobenzoate (Etherification)

  • Setup: In a 250 mL round-bottom flask, dissolve the dried ester from Step 1 (10.9 g, 64.1 mmol) in acetone (100 mL).

  • Reagents: Add anhydrous potassium carbonate (13.3 g, 96.2 mmol, 1.5 equiv.) and iodoethane (7.7 mL, 96.2 mmol, 1.5 equiv.).

  • Reaction: Heat the suspension to reflux and maintain for 8-12 hours.

    • Causality: Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl group to form a phenoxide. This potent nucleophile then displaces the iodide from iodoethane in a classic Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

  • Monitoring: Monitor by TLC (3:1 Hexane:Ethyl Acetate) for the disappearance of the starting phenol.

  • Workup: Cool the mixture and filter off the inorganic salts. Wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

Step 3: Synthesis of 4-Ethoxy-3-fluorobenzoic acid (Saponification)

  • Setup: Transfer the crude ester from Step 2 into a 250 mL round-bottom flask. Dissolve it in ethanol (80 mL).

  • Reagents: Add a solution of sodium hydroxide (5.1 g, 128 mmol, 2.0 equiv.) in water (40 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours, during which the solution should become homogeneous.

    • Causality: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis back to the carboxylate salt.

  • Workup: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is ~2. A white precipitate of the final product will form.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. For high purity, recrystallize the crude product from an ethanol/water mixture. Dry the final product under vacuum. The expected yield is 85-95% over the final two steps.

Strategic Role in Medicinal Chemistry and Drug Discovery

The 4-ethoxy-3-fluoro-substituted phenyl ring is not merely a passive scaffold; it is an active pharmacomodulatory motif. Its utility stems from the predictable and beneficial ways the substituents influence a lead compound's biological profile.

Key Structure-Activity Relationship (SAR) Insights
  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly by Cytochrome P450 oxidases. Placing a fluorine atom at a site that is susceptible to metabolic hydroxylation can significantly increase the compound's in vivo half-life.[5]

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzoic acid, making it a stronger acid compared to its non-fluorinated analog. This can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and target binding.

  • Lipophilicity Tuning: The ethoxy group adds lipophilicity compared to a hydroxyl or methoxy group. This allows for systematic tuning of the overall logP of a molecule, which is essential for balancing solubility with membrane permeability to achieve optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. The oxygen of the ethoxy group is also a hydrogen bond acceptor. These interactions can provide additional binding affinity and selectivity for a biological target.

G cluster_0 Pharmacological Impact of Substituents cluster_1 Fluorine Effects cluster_2 Ethoxy Effects cluster_3 Carboxyl Effects Molecule 4-Ethoxy-3-fluorobenzoic Acid Scaffold F Fluorine (at C3) Molecule->F EtO Ethoxy (at C4) Molecule->EtO COOH Carboxylic Acid (at C1) Molecule->COOH F_Met Blocks Metabolic Oxidation (Increases Half-Life) F->F_Met F_pKa Lowers pKa (Increases Acidity) F->F_pKa F_Bind Enhances Binding Affinity (H-Bond Acceptor) F->F_Bind EtO_Lip Increases Lipophilicity (logP) (Modulates Permeability) EtO->EtO_Lip EtO_Bind H-Bond Acceptor EtO->EtO_Bind COOH_Anchor Primary Synthetic Handle (Amides, Esters) COOH->COOH_Anchor COOH_Bind Key Binding Group (Salt Bridge, H-Bonding) COOH->COOH_Bind

Caption: SAR insights for the 4-Ethoxy-3-fluorobenzoic acid scaffold.

Key Reactions and Derivatization

The carboxylic acid is the primary functional handle for elaborating this scaffold into more complex molecules. Amide bond formation is arguably the most common and vital reaction in medicinal chemistry, used to link molecular fragments.

Amide Coupling via Activated Ester

Directly reacting a carboxylic acid with an amine is generally inefficient. The acid must first be "activated" to create a better leaving group, facilitating nucleophilic attack by the amine. A standard, reliable method uses EDC (a water-soluble carbodiimide) and HOBt (an activating agent that suppresses side reactions).

G cluster_0 Amide Coupling Workflow A Start: 4-Ethoxy-3-fluorobenzoic acid B Activation (EDC, HOBt, DIPEA, DMF) A->B C Intermediate: Activated HOBt Ester (in situ) B->C D Amine Addition (R-NH₂) C->D E Final Product: N-Substituted Amide D->E F Purification (Chromatography/Crystallization) E->F

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Protocol: EDC/HOBt Amide Coupling
  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-Ethoxy-3-fluorobenzoic acid (1.0 g, 5.43 mmol) in anhydrous DMF (20 mL).

  • Activation: Add HOBt (0.88 g, 6.52 mmol, 1.2 equiv.) and EDC·HCl (1.25 g, 6.52 mmol, 1.2 equiv.). Stir the mixture at room temperature for 15 minutes.

    • Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This is rapidly trapped by HOBt to form the HOBt-activated ester, which is less prone to racemization and side reactions than the O-acylisourea itself.

  • Base: Add N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.3 mmol, 3.0 equiv.) to the mixture.

  • Amine Addition: Add the desired primary or secondary amine (5.43 mmol, 1.0 equiv.) dropwise.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting acid by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Safety and Handling

Proper handling of all chemical reagents is paramount. Based on the safety profiles of analogous compounds like 3- and 4-fluorobenzoic acid, 4-Ethoxy-3-fluorobenzoic acid should be handled as a hazardous substance.[6][7][8][9]

  • Hazard Classification: Expected to cause skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move person to fresh air.

    • Ingestion: Wash out mouth with water. Do not induce vomiting.

Precautionary MeasureSpecificationRationale
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood.Prevents inhalation of dust or vapors.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side-shields or goggles, lab coat.Prevents skin and eye contact.[8]
Handling Avoid generating dust.[8] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.Minimizes exposure risk.
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]Ensures chemical stability and prevents accidental exposure.

References

  • Global Scientific Journals. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • ResearchGate. Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow.... [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

  • Chemspace. Buy 4-Bromo-3-ethoxy-2-fluorobenzoic acid. [Link]

  • Chemsrc. 4-Fluorobenzoic acid | CAS#:456-22-4. [Link]

  • PubChem. 4-Fluoro-3-methoxybenzoic acid. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • PubChem. 4-Fluorobenzoic Acid. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Supporting Information. 3. [Link]

  • Carl Roth. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

  • Google Patents. A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
  • Google Patents.
  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

  • ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 4-Ethoxy-3-fluorobenzoic Acid

Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-Ethoxy-3-fluorobenzoic acid, a key aromatic carboxylic acid intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 4-Ethoxy-3-fluorobenzoic acid, a key aromatic carboxylic acid intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles and data from analogous structures to predict its behavior in various solvent systems. Furthermore, it offers detailed, field-proven experimental protocols for researchers to precisely determine the aqueous and organic solubility, as well as the acid dissociation constant (pKa), of 4-Ethoxy-3-fluorobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the physicochemical properties of this compound to inform formulation, process development, and analytical method design.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable product. For active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Ethoxy-3-fluorobenzoic acid, aqueous solubility directly impacts bioavailability, while solubility in organic solvents is paramount for synthesis, purification, and formulation processes. 4-Ethoxy-3-fluorobenzoic acid is an aromatic carboxylic acid featuring an ethoxy group and a fluorine atom on the benzene ring[1]. The interplay of these functional groups—the hydrophobic ethoxy and benzene components, the polar and ionizable carboxylic acid, and the electronegative fluorine—creates a nuanced solubility profile that requires careful characterization. Understanding this profile is essential for predicting its behavior in biological systems and for designing robust manufacturing processes.

Predicted Solubility Profile of 4-Ethoxy-3-fluorobenzoic Acid

Direct, quantitative solubility data for 4-Ethoxy-3-fluorobenzoic acid is sparse in publicly available literature. However, by examining its structural components and drawing parallels with similar molecules like 4-Fluorobenzoic acid, we can establish a scientifically grounded, predictive framework for its solubility.

Molecular Structure Analysis

4-Ethoxy-3-fluorobenzoic acid's structure dictates its solubility. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, predisposing it to interaction with polar solvents. Conversely, the benzene ring and the ethoxy group contribute to its lipophilic character, favoring solubility in non-polar organic solvents. The fluorine atom, with its high electronegativity, can influence the molecule's overall polarity and its interactions with solvents[1].

Qualitative Solubility

Based on its structure, 4-Ethoxy-3-fluorobenzoic acid is expected to exhibit moderate solubility in organic solvents, a characteristic attributed to its hydrophobic ethoxy group[1]. The presence of the carboxylic acid moiety suggests that it will engage in hydrogen bonding, which would enhance its solubility in polar solvents[1]. For context, the related compound 4-Fluorobenzoic acid is described as being soluble in alcohol, methanol, ether, and hot water, but only very slightly soluble in cold water[2][3]. It is reasonable to infer a similar, though not identical, profile for 4-Ethoxy-3-fluorobenzoic acid.

The Critical Role of pH in Aqueous Solubility

For an ionizable compound like a carboxylic acid, aqueous solubility is intrinsically linked to the pH of the medium. The carboxylic acid group can exist in two states: a neutral, protonated form (R-COOH) and an ionized, deprotonated carboxylate form (R-COO⁻). The Henderson-Hasselbalch equation governs this equilibrium, which is centered around the compound's pKa.

  • At pH < pKa: The neutral, protonated form dominates. This form is generally less soluble in water.

  • At pH > pKa: The ionized, carboxylate form prevails. The charge on the molecule significantly increases its interaction with polar water molecules, leading to a substantial increase in aqueous solubility[4][5].

Most simple carboxylic acids have pKa values in the range of 4 to 5[6]. For instance, the pKa of 4-Fluorobenzoic acid is approximately 4.14[7]. The ethoxy and fluoro substituents on 4-Ethoxy-3-fluorobenzoic acid will modulate its pKa, but it is expected to remain in a similar range. Therefore, a dramatic increase in its aqueous solubility is anticipated as the pH of the solution is raised above approximately 5.

ph_solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Dominantly Protonated (R-COOH) Low Aqueous Solubility Equilibrium pH Dependent Equilibrium Low_Solubility->Equilibrium High_Solubility Dominantly Ionized (R-COO⁻) High Aqueous Solubility Equilibrium->High_Solubility

Caption: Relationship between pH and the ionization state and solubility of a carboxylic acid.

Experimental Determination of Solubility: Protocols and Causality

To move from prediction to precise characterization, rigorous experimental work is necessary. The following protocols are industry-standard methods for determining the solubility profile of a compound like 4-Ethoxy-3-fluorobenzoic acid.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the system has reached its lowest energy state.

Expertise & Experience: The choice of a 24-hour or longer equilibration time is critical to ensure that true thermodynamic equilibrium is reached, especially for crystalline solids where the dissolution kinetics can be slow[8][9]. Sampling at multiple time points (e.g., 24, 48, and 72 hours) serves as a self-validating mechanism; equilibrium is confirmed when the measured concentration no longer changes over time. Temperature control at 37 ± 1 °C is often chosen for its physiological relevance in pharmaceutical applications[8].

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-Ethoxy-3-fluorobenzoic acid to a series of vials containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, methanol, acetonitrile). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C for general properties or 37 °C for physiological relevance)[8]. Agitate for a minimum of 24 hours to allow the system to reach equilibrium[9][10].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom.

  • Filtration (Optional but Recommended): Filter the aliquot through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of 4-Ethoxy-3-fluorobenzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

shake_flask Start Start Add_Excess Add Excess Solid to Solvent Start->Add_Excess Equilibrate Agitate at Constant Temp (≥ 24 hours) Add_Excess->Equilibrate Separate Centrifuge or Settle Equilibrate->Separate Sample Withdraw Supernatant Separate->Sample Analyze Quantify by HPLC Sample->Analyze End Solubility Value Analyze->End

Caption: Workflow for the Shake-Flask Solubility Determination Method.

pKa Determination via Potentiometric Titration

Determining the pKa is essential for understanding the pH-solubility profile. Potentiometric titration is a precise and reliable method for this purpose[11][12].

Trustworthiness: This method is self-validating. The titration curve's shape and the clear inflection point provide a direct and unambiguous measure of the acid's dissociation behavior. The procedure involves titrating a solution of the weak acid with a strong base and monitoring the pH change[13][14]. The pKa is the pH at which the acid is exactly half-neutralized.

Protocol: Potentiometric Titration for pKa Determination

  • System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)[13].

  • Sample Preparation: Accurately weigh a known amount of 4-Ethoxy-3-fluorobenzoic acid and dissolve it in a suitable solvent. For aqueous pKa determination, a co-solvent like methanol or ethanol may be required if the aqueous solubility of the neutral form is very low. Adjust the final volume with purified water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution[14].

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette or an automated titrator.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before proceeding[13].

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the flattest region of the buffer zone in the titration curve. For greater accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

Data Summary and Interpretation

All quantitative data should be systematically organized for clarity and comparative analysis.

Table 1: Predicted and Analogous Solubility Data

CompoundSolventTemperature (°C)SolubilitySource
4-Ethoxy-3-fluorobenzoic acid Organic SolventsAmbientModerate (Qualitative)[1]
Polar SolventsAmbientEnhanced by H-bonding (Qualitative)[1]
4-Fluorobenzoic acid (Analog) Cold WaterAmbientVery Slightly Soluble[3]
Hot Water> AmbientSoluble[3][15]
AlcoholAmbientSoluble[3]
MethanolAmbientSoluble[3]
EtherAmbientSoluble[3]
Water251200 mg/L[7]

Table 2: Key Physicochemical Properties of Analog Compound

PropertyValue (for 4-Fluorobenzoic acid)Significance for Solubility
pKa 4.14Defines the pH at which ionization and thus aqueous solubility begins to increase significantly.
log P 2.07Indicates a moderate degree of lipophilicity, consistent with solubility in organic solvents.
Melting Point 182-184 °CA high melting point can sometimes correlate with lower solubility due to strong crystal lattice energy.

(Data for 4-Fluorobenzoic acid sourced from[7])

Conclusion

While direct quantitative solubility data for 4-Ethoxy-3-fluorobenzoic acid remains to be fully published, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be moderately soluble in organic solvents and exhibit a pronounced pH-dependent solubility in aqueous media, driven by the ionization of its carboxylic acid group. For drug development professionals and researchers, the experimental protocols detailed in this guide—namely the shake-flask method for thermodynamic solubility and potentiometric titration for pKa determination—provide a robust and reliable framework for generating the precise data needed to advance their work. The application of these methods will yield the critical insights required for successful formulation, process optimization, and ultimately, the development of safe and effective new chemical entities.

References

  • ChemBK. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (1978, September). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Quora. (2021, August 11). What is the standard pH of carboxylic acids?. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

Sources

Foundational

Fluorinated Benzoic Acids in Structure-Activity Relationship (SAR) Studies: A Strategic Guide to Molecular Optimization

An In-Depth Technical Guide for Researchers Executive Summary The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of available buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of available building blocks, fluorinated benzoic acids (FBAs) have emerged as a uniquely powerful tool for fine-tuning the properties of drug candidates. Their utility stems from the predictable, yet profound, influence of fluorine's unique stereoelectronic properties on the benzoic acid motif—a common fragment in bioactive molecules. This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on leveraging FBAs in structure-activity relationship (SAR) studies. We will move beyond simple descriptions to explain the causal mechanisms behind experimental choices, provide validated protocols, and illustrate key concepts to empower rational, efficient, and successful drug design.

Chapter 1: The Strategic Rationale for Fluorinating Benzoic Acids in SAR

The decision to incorporate fluorine is a deliberate strategy aimed at modulating multiple molecular parameters simultaneously. The synergy between fluorine and the benzoic acid scaffold provides a versatile platform for lead optimization.

1.1. The Unique Power of Fluorine Fluorine is not merely a halogen bioisostere for hydrogen.[1][2][3] Its distinction lies in a unique combination of properties:

  • Small Steric Size: With a van der Waals radius of 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to probe sensitive regions of a binding pocket with minimal steric penalty.[4]

  • Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, profoundly altering local electronic environments.[4][5]

  • High Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong (~109 kcal/mol), making it highly resistant to metabolic cleavage.[6]

1.2. The Benzoic Acid Scaffold Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[7] Their prevalence is due to their ability to act as structural anchors and engage in key hydrogen bonding and ionic interactions through the carboxylic acid group. This makes them an ideal and relevant platform for systematic SAR exploration.[7][8]

1.3. The FBA Synergy: A Multifaceted Optimization Tool Combining fluorine with the benzoic acid core allows medicinal chemists to:

  • Systematically Modulate Acidity (pKa): Directly influence the ionization state of the carboxylic acid at physiological pH.

  • Fine-Tune Lipophilicity (LogP/LogD): Alter a compound's solubility and membrane permeability.[9]

  • Impose Conformational Constraints: Introduce specific stereoelectronic interactions that can lock the molecule into a more bioactive conformation.[9][10]

  • Enhance Metabolic Stability: Block sites susceptible to oxidative metabolism, thereby improving pharmacokinetic profiles.[11][12]

Chapter 2: Modulating Physicochemical Properties: A Quantitative Guide

The strategic placement of fluorine on the benzoic acid ring provides a predictable method for tuning key physicochemical parameters that govern a drug's behavior.

2.1. Acidity (pKa) Modulation The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, increasing the acidity (lowering the pKa) of the benzoic acid.[13] This effect is position-dependent, with the ortho-position having the most dramatic impact due to the proximity of the fluorine atom to the carboxylic acid.

CompoundpKa (at 25°C)Rationale for Change
Benzoic Acid~4.20Baseline
2-Fluorobenzoic Acid ~3.27 Strong inductive effect from ortho-fluorine significantly stabilizes the conjugate base.[13][14]
3-Fluorobenzoic Acid~3.87Inductive effect is attenuated by distance.
4-Fluorobenzoic Acid~4.14Inductive effect is weakest at the para-position.

Modulating pKa is critical for controlling a molecule's ionization state, which in turn affects its solubility, cell permeability, and ability to form ionic bonds with a protein target.[10][15]

2.2. Lipophilicity (LogP/LogD) Tuning The effect of fluorine on lipophilicity is highly context-dependent. While a single fluorine-for-hydrogen substitution often slightly increases the octanol-water partition coefficient (LogP), the overall impact on a molecule's distribution coefficient at physiological pH (LogD7.4) is coupled to the change in pKa.[9][16]

CompoundCalculated LogPKey Insight
Benzoic Acid1.87Baseline
2-Fluorobenzoic Acid 1.86 The LogP value is similar to the parent, but its lower pKa means it will be more ionized at pH 7.4, leading to a lower LogD7.4.[13][17]
3-Fluorobenzoic Acid2.02
4-Fluorobenzoic Acid1.99

This interplay allows chemists to subtly adjust lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[18][19]

2.3. Conformational Control: The "ortho-Fluoro" Effect Placing a fluorine atom at the ortho-position relative to a group capable of hydrogen bonding (like an amide substituent derived from the carboxylic acid) can enforce a specific planar conformation. This is achieved through the formation of a strong intramolecular hydrogen bond between the fluorine and the amide proton (C-F···H-N).[9][10] This pre-organization can reduce the entropic penalty of binding to a target, leading to enhanced potency.

Caption: Intramolecular hydrogen bonding in an ortho-fluoro benzamide derivative.

Chapter 3: Enhancing Pharmacokinetic Profiles

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[4][11]

3.1. Blocking Metabolic Hotspots Aromatic rings are often susceptible to Phase I metabolism, particularly oxidation by cytochrome P450 (CYP) enzymes to form phenolic metabolites.[9] Replacing a hydrogen atom at such a metabolically labile site (a "soft spot") with a fluorine atom can effectively block this pathway due to the strength of the C-F bond.[6][20] This strategy can significantly increase a drug's half-life and oral bioavailability.[21]

cluster_0 Metabolic Pathway of Benzoic Acid Derivative cluster_1 Metabolic Blocking with Fluorine A Parent Compound (Benzoic Acid Derivative) B Metabolically Labile Site (C-H bond) A->B CYP450 Oxidation C Hydroxylated Metabolite (Rapid Clearance) B->C D Fluorinated Parent Compound (FBA Derivative) E Metabolically Stable Site (C-F bond) D->E CYP450 Oxidation F Metabolism Blocked (Increased Half-life) E->F

Caption: Fluorine substitution blocks CYP450-mediated oxidative metabolism.

3.2. Experimental Protocol: Liver Microsomal Stability Assay This assay is a standard in vitro method to evaluate a compound's susceptibility to Phase I metabolism.[22]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

  • Materials:

    • Test compounds (e.g., positional isomers of a fluorinated benzoic acid amide series).

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (pH 7.4).

    • Positive control compound with known metabolic fate (e.g., Verapamil).

    • Acetonitrile (for quenching the reaction).

    • LC-MS/MS system for analysis.

  • Methodology:

    • Preparation: Prepare stock solutions of test compounds and controls in DMSO. Dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.

    • Pre-incubation: In a 96-well plate, add the diluted test compound and liver microsomes. Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

    • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

    • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k.

Chapter 4: Synthesis and A Standardized SAR Workflow

A systematic approach is crucial for efficiently exploring the SAR of FBA derivatives.

4.1. Synthetic Strategies Fluorinated benzoic acids are generally commercially available or can be synthesized through established methods.[23] A common subsequent step in an SAR campaign is amide formation.

4.2. Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling This is a robust method for coupling the carboxylic acid of an FBA with a primary or secondary amine.

  • Objective: To synthesize an N-substituted benzamide from a fluorinated benzoic acid.

  • Materials:

    • Fluorinated benzoic acid (e.g., 2-fluorobenzoic acid).

    • Amine of interest.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • HOBt (Hydroxybenzotriazole).

    • DIPEA (N,N-Diisopropylethylamine).

    • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

    • Standard workup and purification reagents (Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, MgSO₄, silica gel).

  • Methodology:

    • Dissolution: Dissolve the fluorinated benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 20 minutes to form the active ester.

    • Amine Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

    • Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

    • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.[13]

4.3. A Standardized SAR Workflow An iterative cycle of design, synthesis, and testing is the engine of any SAR study.[24]

SAR_Workflow A Step 1: Design Analogs (e.g., ortho, meta, para-FBA derivatives) B Step 2: Synthesis (e.g., Parallel amide coupling) A->B Iterate C Step 3: Biological Evaluation (In vitro assays, e.g., MTT, enzyme inhibition) B->C Iterate D Step 4: Data Analysis (Correlate structure with activity. Identify trends.) C->D Iterate E Step 5: Hypothesis Generation (e.g., 'ortho-fluoro is key for potency') D->E Iterate F Design Next-Generation Analogs E->F Iterate F->A Iterate

Caption: A typical iterative workflow for SAR studies.

4.4. Experimental Protocol: MTT Assay for Antiproliferative Activity The MTT assay is a colorimetric method used to assess cell viability, a common endpoint in cancer drug discovery.[25]

  • Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer).

    • 96-well plates.

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • DMSO (for solubilization).

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO only).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Chapter 5: Case Studies in Drug Discovery

The strategic use of fluorinated benzoic acids is evident in numerous successful drug discovery campaigns. A significant number of FDA-approved drugs contain fluorine, highlighting the impact of this strategy.[26][27][28]

Case Study: COX-2 Inhibitors In the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, fluorinated scaffolds have been instrumental. For instance, analogues of Celecoxib have been developed where fluorinated benzoic acid moieties are incorporated.[14] In these cases, the fluorine atoms serve multiple purposes:

  • Potency: The electronic properties of the fluoroaromatic ring can enhance binding interactions within the active site of the COX-2 enzyme.

  • Metabolic Stability: Fluorine substitution on the phenyl rings can block oxidative metabolism, leading to improved pharmacokinetic profiles compared to non-fluorinated counterparts.

  • Selectivity: The specific substitution pattern can fine-tune the molecule's conformation to fit preferentially into the slightly larger COX-2 active site over the COX-1 site, thereby reducing gastrointestinal side effects.[14]

Conclusion

Fluorinated benzoic acids are far more than simple building blocks; they are strategic tools for multi-parameter optimization in drug discovery. By understanding the causal relationships between fluorine's position and its effects on pKa, lipophilicity, conformation, and metabolic stability, medicinal chemists can rationally design superior molecules. The systematic application of the workflows and protocols detailed in this guide enables a self-validating and efficient approach to navigating the structure-activity landscape, ultimately accelerating the journey from a preliminary hit to a viable drug candidate.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Fluorine in Medicinal Chemistry. Semantic Scholar. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Fluorine in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. LinkedIn. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. LinkedIn. [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • The Dark Side of Fluorine. ACS Publications. [Link]

  • Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Taylor & Francis Online. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • 2-Fluorobenzoic acid. PubChem. [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • isosteres & bioisosteres in lead optimization. YouTube. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. hilarispublisher.com. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ScienceDirect. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. [Link]

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. PubMed. [Link]

  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed Central. [Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PubMed Central. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. University of Brighton. [Link]

Sources

Exploratory

The 3-Fluoro-4-Ethoxybenzoic Acid Scaffold: A Multi-Target Pharmacophore in Medicinal Chemistry

Topic: 4-Ethoxy-3-fluorobenzoic acid potential therapeutic targets Content Type: In-depth Technical Guide / Scaffold Analysis Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-3-fluorobenzoic acid potential therapeutic targets Content Type: In-depth Technical Guide / Scaffold Analysis Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

[1]

Executive Summary

4-Ethoxy-3-fluorobenzoic acid (CAS: 5710-64-5) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to diverse biological targets with high affinity.[1] While often categorized as a mere intermediate, its specific substitution pattern confers unique pharmacodynamic properties.[1] The 3-position fluorine atom blocks metabolic hydroxylation (increasing half-life) and modulates pKa, while the 4-ethoxy group provides a lipophilic "tail" critical for hydrophobic pocket occupancy.[1]

This guide analyzes three distinct therapeutic targets where this scaffold serves as a critical pharmacophore: Bacterial Biofilms , EGFR Kinase , and PDE4 Enzymes .[1]

Part 1: Chemical Architecture & Pharmacophore Logic[1]

To understand the therapeutic utility of 4-Ethoxy-3-fluorobenzoic acid (4E3FBA), one must analyze its Structure-Activity Relationship (SAR) potential.[1]

The "Fluorine Effect" (Position 3)[1]
  • Metabolic Blockade: In non-fluorinated analogs, the position ortho to the alkoxy group is a prime site for Cytochrome P450-mediated hydroxylation.[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the in vivo half-life of drugs containing this moiety.[1]

  • Electronic Modulation: Fluorine is highly electronegative.[1] Its presence at position 3 withdraws electron density from the aromatic ring, increasing the acidity of the carboxylic acid (lower pKa) relative to the non-fluorinated parent.[1] This alters the ionization state at physiological pH, influencing protein binding.[1]

The Ethoxy Tail (Position 4)[1]
  • Hydrophobic Interaction: The ethoxy group is small enough to avoid steric clash but lipophilic enough to anchor the molecule into hydrophobic sub-pockets (e.g., the ATP-binding cleft of kinases).[1]

Part 2: Primary Therapeutic Targets[1]

Target 1: Staphylococcus aureus Biofilm Inhibition

Mechanism: Membrane Hydrophobicity Modulation Therapeutic Class: Anti-virulence / Adjuvant Antibiotic[1]

Recent studies indicate that benzoic acid derivatives with para-alkoxy substitutions exhibit potent anti-biofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • The Mechanism: 4E3FBA acts not by killing bacteria directly (bacteriostatic/bactericidal), but by altering the physicochemical properties of the bacterial cell wall.[1] It reduces cell surface hydrophobicity, preventing the initial adhesion phase required for biofilm formation.[1]

  • Synergy: When used as an adjuvant, this scaffold potentiates the efficacy of vancomycin, lowering the Minimum Biofilm Eradication Concentration (MBEC).[1]

Target 2: Epidermal Growth Factor Receptor (EGFR)

Mechanism: ATP-Competitive Inhibition Therapeutic Class: Oncology (NSCLC)[1]

The 3-fluoro-4-alkoxybenzoic acid moiety appears as the "tail" segment in several quinazolinone-based EGFR inhibitors.

  • Binding Mode: In the ATP-binding pocket of EGFR, the quinazolinone core mimics the adenine ring of ATP.[1] The 4E3FBA moiety extends into the solvent-accessible region or a hydrophobic back-pocket.[1]

  • SAR Insight: The 3-fluorine atom often engages in weak hydrogen bonding or electrostatic interactions with residues like Cys797 or Met793 in the hinge region, while the ethoxy group provides van der Waals contacts.[1]

Target 3: Phosphodiesterase 4 (PDE4)

Mechanism: Allosteric or Catalytic Inhibition Therapeutic Class: Respiratory (COPD/Asthma)[1]

Benzoic acid esters are emerging as scaffolds for PDE4 inhibitors.[1][2] The 4E3FBA structure mimics the catechol ether moiety found in Rolipram (the archetypal PDE4 inhibitor).[1]

  • Structural Homology: The 3-fluoro-4-ethoxy pattern mimics the 3-methoxy-4-cyclopentyloxy pattern of older PDE4 inhibitors but with improved metabolic stability.[1]

Part 3: Visualization of Mechanisms[1]

The following diagrams illustrate the dual-pathway potential of the 4E3FBA scaffold.

G Scaffold 4-Ethoxy-3-fluorobenzoic Acid (Scaffold) Biofilm_Path Target 1: Bacterial Surface Scaffold->Biofilm_Path Direct Exposure EGFR_Path Target 2: EGFR Kinase Domain Scaffold->EGFR_Path As Pharmacophore Hydrophobicity Decrease Cell Surface Hydrophobicity Biofilm_Path->Hydrophobicity Adhesion Inhibit Initial Surface Adhesion Hydrophobicity->Adhesion Outcome1 Biofilm Disruption (Potentiates Vancomycin) Adhesion->Outcome1 Pocket Binds Hydrophobic Back-Pocket EGFR_Path->Pocket ATP Competes with ATP Pocket->ATP Steric Blockade Outcome2 Inhibition of Tumor Proliferation ATP->Outcome2

Figure 1: Divergent therapeutic pathways for the 4-Ethoxy-3-fluorobenzoic acid scaffold.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Bioactive Oxadiazole Derivative

Rationale: To convert the acid scaffold into a potent antimicrobial agent, the carboxylic acid is often converted to a 1,3,4-oxadiazole heterocycle.

Reagents: 4-Ethoxy-3-fluorobenzoic acid, Thionyl Chloride (SOCl₂), Hydrazine Hydrate, Carbon Disulfide (CS₂), KOH, Ethanol.

  • Acid Chloride Formation:

    • Dissolve 1.0 eq of 4-Ethoxy-3-fluorobenzoic acid in dry benzene.

    • Add 1.5 eq SOCl₂ dropwise.[1] Reflux for 4 hours.

    • Evaporate solvent to yield the acid chloride.[1]

  • Hydrazide Formation:

    • Dissolve acid chloride in absolute ethanol.[1]

    • Add excess hydrazine hydrate (99%) slowly at 0°C.

    • Stir at RT for 6 hours. Filter the solid precipitate (Acid Hydrazide).[1]

  • Cyclization to Oxadiazole:

    • Dissolve the hydrazide in ethanol containing KOH.[1]

    • Add CS₂ and reflux for 12 hours (evolution of H₂S gas occurs).[1]

    • Acidify the mixture with dilute HCl.[1]

    • Validation: The precipitate is the 5-(4-ethoxy-3-fluorophenyl)-1,3,4-oxadiazole-2-thiol.[1] Confirm structure via IR (absence of C=O peak) and ¹H-NMR.

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: To quantify the anti-biofilm potential of the scaffold against S. aureus.[1]

Materials: S. aureus (ATCC 25923), 96-well polystyrene plates, Crystal Violet (0.1%), Ethanol (95%).[1]

StepActionCritical Parameter
1. Inoculation Dilute overnight culture to OD₆₀₀ = 0.05 in TSB media.Ensure log-phase growth.[1]
2. Treatment Add 4E3FBA (dissolved in DMSO) at concentrations 0–200 µg/mL.[1]Final DMSO < 1% to avoid toxicity.[1]
3. Incubation Incubate statically at 37°C for 24 hours.Do not shake (disrupts biofilm).[1]
4. Washing Gently aspirate media.[1] Wash 3x with PBS.[1]Removes planktonic cells.[1]
5. Staining Add 125 µL 0.1% Crystal Violet.[1] Incubate 15 min.Stains biomass.
6.[1] Quantification Solubilize stain with 95% Ethanol.[1] Read Absorbance at 595 nm.[1]High Abs = High Biofilm.[1]

Part 5: Data Summary & Comparative Analysis

The following table summarizes why 4-Ethoxy-3-fluorobenzoic acid is superior to its non-fluorinated or non-alkoxy analogs for these targets.

Pharmacophore FeatureEffect on Biofilm (Target 1)Effect on EGFR Kinase (Target 2)Effect on ADME (Metabolism)
3-Fluoro Modulates acidity; potential H-bond acceptor.[1]Interactions with Cys797 region; electronic tuning.Blocks metabolic hydroxylation (High Stability).[1]
4-Ethoxy Increases lipophilicity; disrupts membrane adhesion.[1]Fills hydrophobic back-pocket (selectivity).[1]Moderate clearance; balanced solubility.[1]
Benzoic Acid Core Acid head group interacts with charged surface residues.[1]Hinge binder (often converted to amide/heterocycle).[1]Rapid renal clearance if unmodified.[1]

References

  • Biofilm Inhibition: Campbell, M., et al. (2020).[1] "4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin."[1] International Journal of Antimicrobial Agents. Link

  • EGFR Kinase Inhibitors: Li, Z., et al. (2019).[1] "Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • PDE4 Inhibition: Armani, E., et al. (2014).[1][2] "Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration."[1][2] Journal of Medicinal Chemistry. Link

  • Scaffold Chemistry: Ossila Ltd. "3-Fluoro-4-methoxybenzoic acid: A fluorinated benzoic acid building block."[1] Product Guide. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-Ethoxy-3-fluorobenzoic Acid

Executive Summary This guide details a robust, scalable protocol for the synthesis of 4-ethoxy-3-fluorobenzoic acid (Target), a critical intermediate in the development of kinase inhibitors and metabolic modulators.[1] W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 4-ethoxy-3-fluorobenzoic acid (Target), a critical intermediate in the development of kinase inhibitors and metabolic modulators.[1] While direct alkylation of phenolic acids is possible, it often leads to mixtures of mono- and bis-alkylated products.[1]

To ensure Scientific Integrity and high purity (>98%), this protocol utilizes a "Global Protection-Deprotection" strategy .[1] We first convert commercially available 3-fluoro-4-hydroxybenzoic acid to its ethyl ester/ethyl ether intermediate, followed by selective saponification.[1] This method allows for facile purification of the intermediate via crystallization or distillation, avoiding tedious chromatographic separations of the final acidic product.[1]

Retrosynthetic Analysis & Workflow

The synthesis is designed around a two-step convergent workflow. The intermediate Ethyl 4-ethoxy-3-fluorobenzoate serves as a "purification checkpoint," ensuring that the final hydrolysis yields a highly pure product.

Workflow Diagram

SynthesisPath SM Starting Material 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8) INT Intermediate Ethyl 4-ethoxy-3-fluorobenzoate (CAS: 864178-57-4) SM->INT Step 1: Global Alkylation EtI, K2CO3, DMF, 60°C (Forms Ester & Ether) PROD Target Product 4-Ethoxy-3-fluorobenzoic acid INT->PROD Step 2: Selective Hydrolysis LiOH or NaOH THF/H2O, RT

Figure 1: Two-step synthetic pathway prioritizing intermediate purification.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent (Step 1) DMF (N,N-Dimethylformamide)High dielectric constant promotes

reaction; ensures solubility of the phenoxide anion.
Base (Step 1) Potassium Carbonate (

)
Mild enough to prevent side reactions, strong enough to deprotonate both phenol (

) and acid (

).[1]
Stoichiometry Ethyl Iodide (2.5 - 3.0 eq)Excess required to drive both esterification and etherification to completion.
Temperature 60°COptimized to balance reaction rate vs. elimination side-products (ethylene formation).
Hydrolysis Base LiOH or NaOH (2.0 eq)Lithium Hydroxide is preferred for solubility in THF/Water mixtures, preventing precipitation of intermediates.[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 4-ethoxy-3-fluorobenzoate

Reaction Type: Williamson Ether Synthesis / Esterification Safety Note: Ethyl iodide is an alkylating agent. Handle in a fume hood.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-Fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol) and anhydrous DMF (100 mL). Stir until dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    , anhydrous, 26.6 g, 192 mmol, 3.0 eq). The mixture will become a slurry.[1] Stir for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Add Ethyl Iodide (EtI, 15.4 mL, 192 mmol, 3.0 eq) dropwise via syringe or addition funnel over 10 minutes.

    • Note: Exotherm is minimal, but dropwise addition prevents local concentration hotspots.[1]

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3] The starting material (

      
      ) should disappear, replaced by the less polar ester/ether (
      
      
      
      ).[1]
  • Workup:

    • Cool to RT.

    • Pour the reaction mixture into Ice Water (400 mL) with vigorous stirring. The product may precipitate as a solid or oil.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1][4]

    • Wash combined organics with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If the residue is an oil, it often solidifies upon standing.[1] If high purity is required, recrystallize from Hexane/Ethanol or perform a short silica plug filtration.[1]

    • Expected Yield: 12.2 – 13.0 g (90–95%).

Step 2: Hydrolysis to 4-Ethoxy-3-fluorobenzoic Acid

Reaction Type: Saponification

  • Setup: Use a 250 mL single-neck flask.

  • Dissolution: Dissolve the Ethyl 4-ethoxy-3-fluorobenzoate (from Step 1, 12.0 g, 56.5 mmol) in THF (60 mL) and Ethanol (30 mL).

  • Hydrolysis: Add a solution of NaOH (4.5 g, 113 mmol, 2.0 eq) in Water (30 mL).

  • Reaction: Stir at Room Temperature for 4 hours.

    • Validation: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).[1]

  • Isolation:

    • Concentrate the mixture in vacuo to remove THF and Ethanol.[1]

    • Dilute the remaining aqueous residue with Water (50 mL).[1]

    • Acidification (Critical): Cool the solution in an ice bath. Slowly add 1M HCl until pH

      
       1–2. The product will precipitate as a white solid.[1]
      
  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 9.5 – 10.0 g (92–96% for Step 2).

    • Final Appearance: White crystalline solid.[1]

Quality Control & Validation

To ensure the protocol was successful, verify the product against these standard analytical markers.

MethodExpected ResultInterpretation
1H NMR (DMSO-d6)

12.8 (br s, 1H, COOH)
Confirms hydrolysis of ester.
1H NMR (DMSO-d6)

4.2 (q, 2H), 1.4 (t, 3H)
Confirms presence of ethoxy group (

).[1]
1H NMR (DMSO-d6) Absence of

10.5 (OH)
Confirms alkylation of the phenol.
HPLC Purity > 98.0% (AUC)Single peak at retention time distinct from SM.[1]
Melting Point 195–198°C (Derivative dependent)Sharp range indicates high purity.[1]

Troubleshooting Guide

  • Issue: Low yield in Step 1 (Alkylation).

    • Cause: Incomplete deprotonation or moisture in DMF.[1]

    • Solution: Ensure

      
       is finely ground and anhydrous.[1] Dry DMF over molecular sieves before use.[1]
      
  • Issue: Product is an oil in Step 1.

    • Cause: Residual DMF or EtI.[1]

    • Solution: Increase water washes during workup.[1] If persistent, keep under high vacuum for 12 hours; the intermediate often crystallizes slowly.[1]

  • Issue: Incomplete Hydrolysis (Step 2).

    • Cause: Steric hindrance or low solubility.[1]

    • Solution: Warm the reaction to 50°C. Ensure enough Ethanol/THF is present to keep the ester in solution.[1]

References

  • Sigma-Aldrich. 3-Fluoro-4-hydroxybenzoic acid Product Sheet (CAS 350-29-8).[5] Retrieved from

  • PubChem. Ethyl 4-ethoxybenzoate (Analogous Chemistry).[6] National Library of Medicine.[1] Retrieved from

  • BLD Pharm. Ethyl 4-ethoxy-3-fluorobenzoate (Intermediate CAS 864178-57-4). Retrieved from

  • Google Patents. Processes for the preparation of fluorinated benzoic acids (US6333431B1).[1] (General methodology for fluorobenzoic acid handling). Retrieved from

Sources

Application

Scale-up synthesis of 4-Ethoxy-3-fluorobenzoic acid for preclinical studies

Executive Summary This guide details the process chemistry and operational protocol for the kilogram-scale synthesis of 4-Ethoxy-3-fluorobenzoic acid (CAS: 5710-64-5). This compound is a critical building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process chemistry and operational protocol for the kilogram-scale synthesis of 4-Ethoxy-3-fluorobenzoic acid (CAS: 5710-64-5). This compound is a critical building block in medicinal chemistry, particularly for tyrosine kinase inhibitors and fluoroquinolone antibiotics.

The selected synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) on commercially available 3,4-difluorobenzoic acid. This approach was chosen over the alkylation of 3-fluoro-4-hydroxybenzoic acid due to the significantly lower cost of starting materials and the convergent nature of the synthesis.

Key Performance Indicators (KPIs):

  • Target Scale: 1.0 kg input (3,4-difluorobenzoic acid).

  • Expected Yield: 85–92% (Isolated).

  • Purity Target: >98.5% (HPLC), with <0.1% regioisomeric impurity.

  • Cycle Time: ~24 hours (Reaction + Workup + Drying).

Retrosynthetic Analysis & Route Selection

Route Comparison
FeatureRoute A: Alkylation of PhenolRoute B: SNAr on Difluoro Acid (Selected)
Starting Material 3-Fluoro-4-hydroxybenzoic acid3,4-Difluorobenzoic acid
Reagents Ethyl Bromide/Iodide, K₂CO₃Sodium Ethoxide (NaOEt)
Cost High (Precursor is expensive)Low (Commodity chemical)
Atom Economy Moderate (Halide waste)High
Scalability Good, but alkyl halides are genotoxic hazardsExcellent, NaOEt is standard
Regioselectivity Fixed by starting materialKinetic control (Para-substitution favored)
Mechanistic Rationale (SNAr)

The reaction proceeds via an addition-elimination mechanism. The carboxylic acid group (-COOH) is an Electron Withdrawing Group (EWG). In the SNAr manifold, EWGs activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

  • Activation: The -COOH group withdraws electron density, stabilizing the Meisenheimer complex intermediate.

  • Regioselectivity: The 4-position (para) is significantly more activated than the 3-position (meta). Consequently, the ethoxide ion selectively displaces the fluorine at C4.

  • Stoichiometry: The first equivalent of base deprotonates the carboxylic acid to form the carboxylate (Ar-COO⁻). While the carboxylate is electronically deactivating compared to the acid, the high nucleophilicity of ethoxide and reflux temperatures drive the reaction to completion.

SNAr_Mechanism SM 3,4-Difluorobenzoic Acid Deprot Deprotonation (Ar-COO- Na+) SM->Deprot + 1 eq NaOEt Meisenheimer Meisenheimer Complex (Transition State) Deprot->Meisenheimer + 1.5 eq NaOEt (Nucleophilic Attack at C4) Product 4-Ethoxy-3-fluorobenzoic Acid Meisenheimer->Product - NaF (Elimination)

Caption: Mechanistic pathway for the regioselective SNAr reaction.

Process Development & Optimization

Solvent System
  • Ethanol (EtOH): The logical choice to match the nucleophile (Ethoxide). Using a different alcohol (e.g., MeOH) would lead to trans-etherification byproducts (Methoxy analogs).

  • Concentration: 5-7 Volumes (L/kg) is optimal to maintain stirring of the slurry while maximizing throughput.

Base Selection
  • Sodium Ethoxide (21% wt in EtOH): Commercially available in bulk.

  • Stoichiometry: 2.5 equivalents are required.

    • 1.0 eq to neutralize -COOH.

    • 1.0 eq for the SNAr displacement.

    • 0.5 eq excess to drive kinetics to completion.

Thermal Safety

The reaction is exothermic. The addition of NaOEt must be controlled (dosing) to prevent thermal runaways, especially at the 1 kg scale.

Detailed Experimental Protocol (1.0 kg Scale)

Reagents:

  • 3,4-Difluorobenzoic acid: 1000 g (6.32 mol)

  • Sodium Ethoxide (21% in EtOH): ~5.1 kg (approx. 15.8 mol, 2.5 eq)

  • Ethanol (Absolute): 5.0 L

  • Hydrochloric Acid (37%): As required for acidification.

  • Water (Deionized): 10.0 L

Step-by-Step Methodology
Phase 1: Reaction
  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. Inert the vessel with Nitrogen (N₂).

  • Charging: Charge Ethanol (5.0 L) and 3,4-Difluorobenzoic acid (1000 g) . Stir to form a suspension.

  • Base Addition: Charge Sodium Ethoxide solution into the addition funnel.

    • Critical Step: Add the base dropwise over 60–90 minutes. Maintain internal temperature < 40°C. The reaction is exothermic; the slurry will clear as the sodium salt forms, then potentially precipitate NaF later.

  • Reaction: Heat the mixture to Reflux (78–80°C) .

  • Monitoring: Maintain reflux for 12–16 hours. Monitor by HPLC (See Section 5).

    • Endpoint: < 1.0% Starting Material remaining.

Phase 2: Workup
  • Concentration: Distill off approximately 50-60% of the Ethanol solvent under reduced pressure (vacuum) to reduce waste volume and solubility of the product.

  • Quench: Cool the residue to 20°C. Add Water (8.0 L) . Stir for 30 minutes to dissolve inorganic salts (NaF).

  • Clarification (Optional): If the solution is cloudy (insoluble impurities), filter through a Celite pad.

  • Acidification: Slowly add Conc. HCl to the aqueous solution while stirring vigorously.

    • Target pH: Adjust pH to 1.0 – 2.0.

    • Observation: The product will precipitate as a thick white solid.

  • Filtration: Filter the solid using a Nutsche filter or centrifuge.

  • Washing: Wash the wet cake with Water (3 x 2.0 L) to remove residual acid and inorganic fluoride salts. Check filtrate pH (should be neutral).

Phase 3: Purification & Drying[1][2]
  • Recrystallization: Transfer the wet cake to a clean reactor.

    • Add Ethanol/Water (80:20) mixture (approx. 5 Vol).

    • Heat to reflux until fully dissolved.

    • Cool slowly to 0–5°C over 4 hours (controlled ramp).

  • Isolation: Filter the purified crystals.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

    • LOD (Loss on Drying): Target < 0.5%.

Analytical Control Strategy

In-Process Control (IPC) - HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time (Approx):

    • 3,4-Difluorobenzoic acid: ~8.5 min

    • 4-Ethoxy-3-fluorobenzoic acid: ~12.2 min

    • 3-Ethoxy-4-fluorobenzoic acid (Regioisomer): ~11.8 min (Critical separation pair).

Product Specification
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Assay ≥ 98.5%HPLC
Regioisomer ≤ 0.15%HPLC
Fluoride Content ≤ 50 ppmIon Chromatography
Loss on Drying ≤ 0.5%Gravimetric

Process Flow Diagram

Process_Flow Start Start: 1kg Batch Reaction Reaction 3,4-Difluoro acid + NaOEt Reflux, 16h Start->Reaction Distillation Solvent Swap Remove EtOH, Add Water Reaction->Distillation IPC: <1% SM Acidification Acidification pH < 2.0 with HCl Distillation->Acidification Filtration Filtration & Wash Remove NaF/Salts Acidification->Filtration Precipitation Crystallization Recrystallization EtOH/Water (80:20) Filtration->Crystallization Wet Cake Drying Drying 50°C, Vacuum Crystallization->Drying Final Final Product 4-Ethoxy-3-fluorobenzoic Acid Drying->Final

Caption: Operational workflow for the synthesis and isolation of the target API intermediate.

Safety & Waste Management

Critical Hazards
  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle under inert atmosphere.

  • Hydrofluoric Acid (Potential): While the reaction generates Sodium Fluoride (NaF), acidification can theoretically generate trace HF in situ. However, NaF is largely washed away before acidification if a filtration step is included, or remains in the aqueous mother liquor. Always wear appropriate PPE (Face shield, chemically resistant gloves).

  • Ethanol: Flammable solvent (Class 3). Ground all equipment.

Waste Disposal
  • Aqueous Waste: Contains Sodium Fluoride and Sodium Chloride. Treat with Calcium Hydroxide (Lime) to precipitate Calcium Fluoride (CaF₂) before disposal, in accordance with local environmental regulations.

  • Organic Waste: Ethanol distillates should be recovered or incinerated.

References

  • Synthesis of 4-Alkoxy-3-fluorobenzoic acids

    • Source: Patent CN104447213A (Method for synthesizing 3-hydroxy-4-fluorobenzoic acid and related deriv
    • Relevance: Describes the general reactivity of fluorobenzoic acid derivatives and hydrolysis/alkyl
    • Link:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: Zhang, Y., et al.[3] "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research, 2020.[3]

    • Relevance: Validates the regioselectivity of SNAr on 2,4- and 3,4-difluorobenzoic acid systems.
    • Link:[3]

  • General Procedure for 4-Fluorobenzoic Acid Derivatives

    • Source: Organic Syntheses, Coll. Vol. 2, p. 299 (1943).
    • Relevance: Foundational text for handling fluorobenzoic acids and purification via acidification.[2][4][5][6][7]

    • Link:

  • Properties of 3,4-Difluorobenzoic Acid

    • Source: PubChem Compound Summary.
    • Relevance: Physical property data for starting material handling.[1][5][8][9]

    • Link:

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-Ethoxy-3-fluorobenzoic Acid

Abstract This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 4-Ethoxy-3-fluorobenzoic acid (CAS: 5710-64-5) . As a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 4-Ethoxy-3-fluorobenzoic acid (CAS: 5710-64-5) . As a critical intermediate in the synthesis of tyrosine kinase inhibitors and metabolic disease therapeutics, the purity of this building block directly impacts downstream yield and safety profiles. This guide addresses the separation of the target molecule from key process impurities, including 3-fluoro-4-hydroxybenzoic acid (hydrolysis degradant) and 3,4-difluorobenzoic acid (starting material).

Chemical Context & Impurity Profiling

To design an effective separation, one must understand the analyte's physicochemical properties and its synthetic history.

Physicochemical Properties[1][2]
  • Analyte: 4-Ethoxy-3-fluorobenzoic acid[1][2]

  • pKa: ~4.15 (Carboxylic acid moiety).[1][3]

  • LogP: ~2.5 (Moderately lipophilic due to the ethoxy and fluoro groups).[1]

  • UV Activity: Strong absorption in the 230–254 nm range due to the benzene ring conjugated with the carboxyl group.

Synthetic Route & Impurity Logic

The dominant synthesis route involves Nucleophilic Aromatic Substitution (


) of 3,4-difluorobenzoic acid with sodium ethoxide. Understanding this pathway allows us to predict the "Critical Quality Attributes" (CQAs) for the method.
  • Impurity A (Starting Material): 3,4-difluorobenzoic acid (Incomplete reaction).[1]

  • Impurity B (Side Reaction): 3-fluoro-4-hydroxybenzoic acid (formed via hydrolysis if water is present in the ethoxide reaction).[1]

  • Impurity C (Regioisomer): 3-ethoxy-4-fluorobenzoic acid (rare, but possible if the fluorine at C3 is attacked).[1]

Synthesis & Impurity Diagram

The following diagram illustrates the origin of likely impurities, guiding our separation requirements.

ImpurityMap SM Starting Material (3,4-Difluorobenzoic acid) Reagent Reagent (NaOEt / EtOH) Target Target Analyte (4-Ethoxy-3-fluorobenzoic acid) SM->Target SNAr (Major Path) Imp_Hydrolysis Impurity B (3-Fluoro-4-hydroxybenzoic acid) SM->Imp_Hydrolysis Direct Hydrolysis (Side Reaction) Reagent->Target Target->Imp_Hydrolysis Acid Hydrolysis (Degradation)

Figure 1: Synthetic pathway and origin of critical impurities.

Method Development Strategy (The "Why")

Column Selection

A C18 (Octadecylsilane) column is selected.[1] The analyte is moderately non-polar (LogP ~2.5).[1] A C18 stationary phase provides sufficient hydrophobic interaction to retain the ethoxy-substituted target while allowing the more polar impurities (like the hydroxy-derivative) to elute earlier.

  • Recommendation: Use an End-capped column to minimize interaction between the free silanols and the carboxylic acid, which causes peak tailing.

Mobile Phase pH Control

Critical Process Parameter (CPP): The pH must be controlled below the pKa of the analyte.

  • Logic: At pH > pKa (e.g., pH 6.0), the acid deprotonates to its carboxylate anion (

    
    ), becoming highly polar and eluting near the void volume (t0) with poor resolution.
    
  • Solution: We use 0.1% Phosphoric Acid (pH ~2.1) .[1] This keeps the analyte in its non-ionized (neutral) form, maximizing retention and peak symmetry.

Experimental Protocol

Reagents & Materials
  • Solvent A (Aqueous): HPLC-grade Water + 0.1%

    
     (85% w/w).[1]
    
  • Solvent B (Organic): HPLC-grade Acetonitrile (MeCN).[1] Note: MeCN is preferred over Methanol here to reduce system backpressure and prevent potential esterification of the analyte during storage.

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions; 3.5 µm improves resolution.[1]
Column Temp 30°CMaintains reproducible retention times.[1]
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID columns.[1]
Injection Vol 10 µLSufficient sensitivity without overloading.[1]
Detection UV @ 254 nm (Ref 360 nm)Aromatic ring absorption maximum.[1]
Run Time 20 MinutesAllows elution of highly lipophilic dimers.[1]
Gradient Program

A gradient is required to separate the polar hydrolytic impurities from the target and the late-eluting lipophilic dimers.

Time (min)% Solvent A (Acidic Water)% Solvent B (MeCN)Event
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurity separation)
12.01090Linear Gradient (Elute Target)
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration

Analytical Workflow & Data Processing

The following workflow ensures data integrity, moving from sample preparation to final purity calculation.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Reporting S1 Weigh 10mg Sample S2 Dissolve in 10mL Diluent (50:50 MeCN:H2O) S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 A1 Inject Standard (System Suitability) S3->A1 A2 Inject Sample A1->A2 A3 PDA Spectral Scan (Peak Purity Check) A2->A3 D1 Integration (Area Normalization) A3->D1 D2 Calculate % Purity D1->D2

Figure 2: Standard Operating Procedure (SOP) workflow for purity analysis.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before releasing results.

  • Resolution (

    
    ):  > 2.0 between Impurity B (Hydroxy) and Target.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.[1] (High tailing indicates secondary silanol interactions or column aging).[1]
    
  • Precision: RSD < 2.0% for retention time and peak area over 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) of impurities.

Troubleshooting Guide (Expert Insights)

Peak Fronting[1]
  • Symptom: The peak rises slowly and drops sharply.[1]

  • Cause: Sample solvent is too strong (100% MeCN) or column overload.[1]

  • Fix: Ensure sample is dissolved in the diluent (50:50) or a weaker solvent.[1] Reduce injection volume to 5 µL.

Split Peaks / Shoulder
  • Symptom: Main peak appears as a doublet.[1]

  • Cause: Frit blockage or "Void" at the head of the column.

  • Fix: Reverse flush the column (if permitted by manufacturer) or replace the guard column.

Ghost Peaks
  • Symptom: Peaks appear in the gradient even during a blank injection.[1]

  • Cause: Impurities in the water or organic modifier concentrating on the column during the equilibration phase.

  • Fix: Use high-grade HPLC solvents; install a "Ghost Trap" column between the pump and the injector.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on RP-HPLC mechanism and pKa suppression).

  • U.S. Food and Drug Administration (FDA). (2000).[1] Reviewer Guidance: Validation of Chromatographic Methods.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24847853 (4-Fluorobenzoic acid - Analogous data).[1] [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application

Using 4-Ethoxy-3-fluorobenzoic acid to synthesize bioactive heterocycles

Application Note: Strategic Synthesis of Bioactive Heterocycles using 4-Ethoxy-3-fluorobenzoic Acid Executive Summary This application note details the synthetic utility of 4-Ethoxy-3-fluorobenzoic acid (CAS: 1214341-36-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive Heterocycles using 4-Ethoxy-3-fluorobenzoic Acid

Executive Summary

This application note details the synthetic utility of 4-Ethoxy-3-fluorobenzoic acid (CAS: 1214341-36-8) as a privileged building block in medicinal chemistry. The specific substitution pattern—combining the metabolic stability and electronic modulation of the C3-fluorine with the lipophilic, hydrogen-bond accepting C4-ethoxy group—makes it an ideal scaffold for optimizing pharmacokinetics in kinase inhibitors, antimicrobial agents, and GPCR ligands. We present three validated protocols for converting this acid into high-value heterocycles: 1,3,4-oxadiazoles , benzimidazoles , and quinazolin-4(3H)-ones .[1]

Pharmacophore Rationale

In drug design, the transition from a simple benzoic acid to a complex heterocycle is a critical step in Fragment-Based Drug Discovery (FBDD).[1] The 4-ethoxy-3-fluoro motif offers specific advantages:

  • Metabolic Blocking: The C3-fluorine atom blocks metabolic oxidation at a susceptible site on the phenyl ring, extending half-life (

    
    ).[1]
    
  • Electronic Tuning: Fluorine exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the benzoic acid (approx.[1] 0.5 units lower than unsubstituted benzoic acid), which facilitates nucleophilic attack at the carbonyl carbon during derivatization.[1]

  • Lipophilic Interaction: The C4-ethoxy group provides a flexible hydrophobic tail, often critical for occupying the ATP-binding pocket in kinase enzymes (analogous to the methoxy/ethoxy tails in Gefitinib or Erlotinib).

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives

Target Application: Antimicrobial and Anti-inflammatory Agents[2][3][4]

This protocol utilizes a "one-pot" oxidative cyclization or a stepwise hydrazide method.[1] We recommend the stepwise approach for higher purity when using the ethoxy-substituted precursor to avoid ether cleavage.[1]

Step 1: Esterification

  • Dissolve 4-Ethoxy-3-fluorobenzoic acid (10 mmol) in absolute ethanol (30 mL).

  • Add catalytic

    
     (0.5 mL).
    
  • Reflux for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).[1]

  • Neutralize with 10%

    
    , extract with ethyl acetate, and concentrate to yield Ethyl 4-ethoxy-3-fluorobenzoate .
    

Step 2: Hydrazide Formation

  • Dissolve the ester (10 mmol) in ethanol (20 mL).[1]

  • Add Hydrazine hydrate (99%, 50 mmol) dropwise.

  • Reflux for 10–12 hours. The ethoxy group is stable under these basic conditions.

  • Cool to

    
    .[1] Filter the precipitated 4-Ethoxy-3-fluorobenzohydrazide . Wash with cold ethanol.[1]
    

Step 3: Cyclization to 1,3,4-Oxadiazole

  • Suspend the hydrazide (5 mmol) in

    
     (15 mL).
    
  • Add the requisite carboxylic acid co-reactant (e.g., benzoic acid derivative, 5 mmol).[1]

  • Reflux for 4–6 hours.

  • Critical Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with

    
     to pH 8.[1]
    
  • Filter the solid precipitate.[1][4] Recrystallize from ethanol/DMF.

Protocol B: Synthesis of Benzimidazole Derivatives

Target Application: Kinase Inhibitors (EGFR/VEGFR analogs)

Benzimidazoles serve as bioisosteres for the purine ring in ATP.[1] This protocol uses Polyphosphoric Acid (PPA) as both solvent and catalyst.[1]

Reagents:

  • 4-Ethoxy-3-fluorobenzoic acid (1.0 eq)[1]

  • o-Phenylenediamine (1.1 eq)

  • Polyphosphoric Acid (PPA)

Procedure:

  • Mix 4-Ethoxy-3-fluorobenzoic acid (5 mmol) and o-phenylenediamine (5.5 mmol) in a round-bottom flask.

  • Add PPA (15 g).[1]

  • Heat the mixture to 180–200°C for 4 hours.

    • Note: The high temperature is required for dehydration.[1] The fluoro-ethoxy core is thermally stable, but ensure an inert atmosphere (

      
      ) to prevent oxidation of the diamine.[1]
      
  • Cool the reaction mass to approx.

    
    .[1]
    
  • Pour into ice-cold water (200 mL). Stir until the PPA dissolves completely.

  • Basify with Ammonium Hydroxide (

    
    ) solution dropwise until pH ~10.
    
  • Collect the precipitate by filtration.[1][4]

  • Purification: Column chromatography (DCM:MeOH 95:5).

Protocol C: Synthesis of Quinazolin-4(3H)-ones

Target Application: CNS Ligands and Anti-hypertensives

This route employs the benzoxazinone intermediate, which is highly reactive toward amines.[1]

Step 1: Benzoxazinone Formation

  • Combine Anthranilic acid (10 mmol) and 4-Ethoxy-3-fluorobenzoyl chloride (prepared from the acid via

    
    ) (10 mmol) in pyridine (10 mL).
    
  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Pour into ice/HCl. Filter the 2-(4-ethoxy-3-fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one .

Step 2: Quinazolinone Ring Closure

  • Dissolve the benzoxazinone intermediate (5 mmol) in ethanol (20 mL).

  • Add the primary amine (e.g., aniline, methylamine) (6 mmol).[1]

  • Reflux for 6 hours.

  • Cool and filter the solid product.[1]

Data Summary & Expected Yields

ProtocolTarget HeterocycleKey ReagentReaction TypeExp. YieldCritical Parameter
A 1,3,4-Oxadiazole

/ Hydrazine
Condensation/Cyclization75-85%Quench

slowly; control pH.[1]
B BenzimidazolePPAPhillips Condensation65-78%Temperature >180°C required.[1]
C QuinazolinoneAnthranilic AcidNucleophilic Substitution70-80%Anhydrous conditions for Step 1.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the core acid scaffold.

G Start 4-Ethoxy-3-fluorobenzoic Acid Ester Ethyl Ester Start->Ester EtOH, H2SO4 Reflux Benzimidazole Benzimidazole (Kinase Inhibitor) Start->Benzimidazole o-PDA, PPA 180°C AcidChloride Benzoyl Chloride Start->AcidChloride SOCl2 Hydrazide Benzohydrazide Ester->Hydrazide N2H4·H2O Reflux Oxadiazole 1,3,4-Oxadiazole (Antimicrobial) Hydrazide->Oxadiazole R-COOH, POCl3 Cyclization Benzoxazinone Benzoxazinone Intermediate AcidChloride->Benzoxazinone Anthranilic Acid Pyridine Quinazolinone Quinazolin-4(3H)-one (GPCR Ligand) Benzoxazinone->Quinazolinone R-NH2 EtOH, Reflux

Figure 1: Divergent synthetic pathways for 4-Ethoxy-3-fluorobenzoic acid derivatization.[1]

References

  • Global Scientific Journal. (2020).[1] Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (2025).[1][2] Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs.[1][2] Retrieved from [Link]

  • Dove Medical Press. (2022).[1] EGFR inhibitors synthesis and biological assessment.[1][5] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Rasayan Journal of Chemistry. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide. Retrieved from [Link]

Sources

Method

Application Note: Precision Monitoring of 4-Ethoxy-3-fluorobenzoic Acid Synthesis via TLC

Abstract & Strategic Importance In the synthesis of fluorinated benzoic acid derivatives—critical scaffolds in medicinal chemistry (e.g., for modulation of metabolic stability)—reaction monitoring is the gatekeeper of yi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

In the synthesis of fluorinated benzoic acid derivatives—critical scaffolds in medicinal chemistry (e.g., for modulation of metabolic stability)—reaction monitoring is the gatekeeper of yield and purity. This guide details the TLC monitoring protocol for the synthesis of 4-Ethoxy-3-fluorobenzoic acid (Target) .

We focus on the industrial standard route: O-alkylation of Methyl 3-fluoro-4-hydroxybenzoate followed by Saponification . This two-step process presents a unique chromatographic challenge: monitoring a polarity inversion from a phenolic ester (Step 1) to a lipophilic ether-ester, and finally to a highly polar carboxylic acid (Step 2).

The Chemist’s Perspective: Polarity & Separation Logic

To monitor this reaction effectively, one must understand the "Polarity Ladder" of the species involved. On a standard Silica Gel 60 stationary phase (acidic/polar surface), the retention factor (


) is inversely proportional to the compound's ability to hydrogen bond with the silica silanols.
The Polarity Shift Workflow
  • Starting Material (SM1): Methyl 3-fluoro-4-hydroxybenzoate. Contains a phenolic -OH (H-bond donor). Moderate polarity.

  • Intermediate (INT): Methyl 4-ethoxy-3-fluorobenzoate. Phenolic -OH is capped with an ethyl group. Loss of H-bond donor. Significantly Less Polar .

  • Target Product (P): 4-Ethoxy-3-fluorobenzoic acid. Ester hydrolysis reveals a carboxylic acid.[1] Strong H-bond donor/acceptor. Highly Polar (prone to tailing).

Visualization of Reaction Pathways & Polarity

The following diagram maps the synthetic route to the expected chromatographic behavior.

ReactionPolarity cluster_legend TLC Expectation (Silica) SM SM: Methyl 3-fluoro-4-hydroxybenzoate (Phenolic H-Bond Donor) Polarity: Medium INT Intermediate: Methyl 4-ethoxy-3-fluorobenzoate (Capped Ether) Polarity: Low SM->INT Step 1: Alkylation (Et-I, K2CO3) Rf Increases PROD Product: 4-Ethoxy-3-fluorobenzoic Acid (Free Carboxylic Acid) Polarity: High INT->PROD Step 2: Saponification (LiOH, THF/H2O) Rf Decreases Drastically L1 Step 1: Product moves to solvent front L2 Step 2: Product sticks to baseline (requires acid)

Figure 1: Synthetic pathway mapping chemical transformation to expected polarity shifts on Silica Gel.

Method Development: The "Triangle of Selectivity"

Standard Hexane/Ethyl Acetate mixes often fail for benzoic acids due to "tailing"—a phenomenon where the acidic proton interacts strongly with the silica surface, causing streaks rather than spots.

Optimized Mobile Phase Systems
  • System A (Alkylation Step): Focuses on separating the Phenol (SM) from the Ether (INT).

    • Solvent: Hexane : Ethyl Acetate (80 : 20).

    • Logic: The non-polar intermediate moves to

      
      , while the phenolic SM remains lower (
      
      
      
      ).
  • System B (Hydrolysis Step): Focuses on eluting the free Acid (P) without tailing.

    • Solvent: Hexane : Ethyl Acetate : Acetic Acid (50 : 50 : 1).[2]

    • Logic: Acetic acid competes for silica active sites, sharpening the carboxylic acid spot.

Summary of Component Data
CompoundRoleFunctional GroupPolarityEst.[3][4][5] Rf (System A)Est. Rf (System B)
Me 3-F-4-OH-Benzoate SMPhenol, EsterMedium0.25 - 0.350.70 - 0.80
Me 4-OEt-3-F-Benzoate IntEther, EsterLow0.60 - 0.70 > 0.90
4-OEt-3-F-Benzoic Acid ProdEther, AcidHigh< 0.10 (Streak)0.35 - 0.45

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Plates: TLC Silica gel 60 F254 (Aluminum or Glass backed).

  • Capillaries: 1-5 µL glass micro-capillaries.

  • Developing Chamber: Glass twin-trough chamber with lid.

  • Visualization: UV Lamp (254 nm) and Bromocresol Green Stain.

Workflow: Step-by-Step
Phase 1: Monitoring Alkylation (Formation of Intermediate)
  • Sample Prep: Take 10 µL of reaction mixture. Dilute into 0.5 mL of Ethyl Acetate (EtOAc). Crucial: Do not spot neat reaction mixture; high concentrations cause overloading.

  • Spotting: Apply 3 spots:

    • Lane 1: Authentic Starting Material (SM) Reference.

    • Lane 2: Co-spot (SM + Reaction Mix).

    • Lane 3: Reaction Mixture.[6][7]

  • Elution: Develop in System A (Hex:EtOAc 8:2) until solvent front reaches 1 cm from top.

  • Analysis:

    • Observe under UV 254 nm.[6][8] The SM (Phenol) will be lower; the Product (Ether) will be higher.

    • Endpoint: Disappearance of the lower SM spot.

Phase 2: Monitoring Hydrolysis (Formation of Target Acid)
  • Sample Prep: Take 20 µL of reaction mixture. Quench with 20 µL 1M HCl (to ensure acid form), then extract with 100 µL EtOAc. Spot the organic layer.[5][6][7]

  • Elution: Develop in System B (Hex:EtOAc:AcOH 50:50:1) .

    • Note: The acetic acid is volatile; ensure the chamber is saturated for 5 mins before developing.

  • Visualization (Dual Mode):

    • UV 254 nm: Both Ester (INT) and Acid (P) absorb UV.

    • Bromocresol Green Dip: Dip plate. The Acid (P) will turn the background from blue to Yellow/Green instantly. The Ester (INT) will not change color. This confirms the identity of the acidic product.

Workflow Diagram

TLCWorkflow cluster_step1 Step 1: Alkylation Check cluster_step2 Step 2: Hydrolysis Check start Start Monitoring prep1 Dilute aliquot in EtOAc start->prep1 spot1 Spot on Silica F254 prep1->spot1 elute1 Elute: Hex/EtOAc (8:2) spot1->elute1 check1 UV Check (254nm) elute1->check1 decision1 SM (Rf ~0.3) Gone? check1->decision1 decision1->spot1 No (Continue Rxn) prep2 Acid Quench (HCl) -> Extract EtOAc decision1->prep2 Yes elute2 Elute: Hex/EtOAc/AcOH (50:50:1) prep2->elute2 stain Stain: Bromocresol Green elute2->stain decision2 Yellow Spot (Rf ~0.4) Present? stain->decision2 decision2->prep2 No (Add Heat/Base) end Reaction Complete Proceed to Workup decision2->end Yes

Figure 2: Decision tree for monitoring the two-stage synthesis of 4-Ethoxy-3-fluorobenzoic acid.

Troubleshooting & Optimization

Issue: "Ghost" Spots or Tailing
  • Cause: In Step 2, if the Benzoic Acid tails (streaks from origin), the mobile phase is not acidic enough.

  • Fix: Increase Acetic Acid to 2% or switch to Formic Acid (stronger, sharper spots).

  • Self-Validation: Spot pure Benzoic Acid as a control. If it tails, your system is invalid.

Issue: Co-elution
  • Cause: In Step 1, if the Ethyl group doesn't shift polarity enough (rare), SM and Product might overlap.

  • Fix: Use Toluene:Ethyl Acetate (9:1). The pi-pi interactions of Toluene with the aromatic ring often provide different selectivity than Hexane.

Issue: UV Silence
  • Cause: While unlikely for this aromatic system, low concentrations can be invisible.

  • Fix: Use Iodine Chamber . Iodine reversibly stains the aromatic rings brown, often with higher sensitivity than UV for trace impurities.

References

  • Sigma-Aldrich. "Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC)." Sigma-Aldrich Application Notes. Accessed October 2023. Link

  • CymitQuimica. "4-Ethoxy-3-fluorobenzoic acid: Properties and Applications." Chemical Catalog. Accessed October 2023. Link

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Application

The Latent Potential of 4-Ethoxy-3-fluorobenzoic Acid in Agrochemical Innovation: A Guide to Synthetic Exploration

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Agrochemicals The relentless pursuit of novel, effective, and environ...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, often enhancing its biological activity, metabolic stability, and target specificity.[1] While a vast body of research exists on various fluorinated building blocks, the specific applications of 4-ethoxy-3-fluorobenzoic acid in commercial or late-stage development agrochemicals are not extensively documented in publicly available literature. This guide, therefore, aims to provide a forward-looking perspective on the potential applications of this unique scaffold. By examining the synthesis of related fluorinated agrochemicals and understanding the structure-activity relationships, we can delineate logical and promising pathways for the utilization of 4-ethoxy-3-fluorobenzoic acid in the discovery of next-generation herbicides, fungicides, and insecticides.

The 4-Ethoxy-3-fluorophenyl Moiety: A Unique Combination of Properties

The 4-ethoxy-3-fluorophenyl group presents an intriguing combination of electronic and steric features that can be strategically exploited in agrochemical design.

  • Lipophilicity and Membrane Permeability: The ethoxy group at the 4-position significantly increases the lipophilicity of the molecule compared to a simple fluorobenzoic acid. This enhanced lipophilicity can improve the compound's ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects, a critical factor for bioavailability.[2]

  • Metabolic Stability: The fluorine atom at the 3-position, ortho to the ethoxy group, can act as a metabolic blocker. Aromatic hydroxylation is a common metabolic pathway for deactivating xenobiotics. The strong carbon-fluorine bond can prevent or slow down this enzymatic degradation, thereby increasing the half-life and residual activity of the potential agrochemical.[2]

  • Electronic Effects and Target Binding: The interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atom creates a unique electronic environment on the phenyl ring. This can influence the pKa of the benzoic acid and modulate the binding affinity of the molecule to its target protein or enzyme.

Synthetic Pathways: From Carboxylic Acid to Bioactive Heterocycles

The carboxylic acid functionality of 4-ethoxy-3-fluorobenzoic acid serves as a versatile handle for a variety of chemical transformations, enabling its incorporation into diverse agrochemical scaffolds. The initial and crucial step is often the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.

Protocol 1: Synthesis of 4-Ethoxy-3-fluorobenzoyl Chloride

Objective: To prepare the key intermediate, 4-ethoxy-3-fluorobenzoyl chloride, for subsequent coupling reactions.

Materials:

  • 4-Ethoxy-3-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4-ethoxy-3-fluorobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 4-ethoxy-3-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • The use of an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

  • DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.

With the acyl chloride in hand, a multitude of agrochemically relevant scaffolds can be accessed.

Application Note 1: Synthesis of Amide-Based Herbicides and Fungicides

Amide bonds are prevalent in a wide range of herbicides and fungicides. The 4-ethoxy-3-fluorobenzoyl chloride can be readily coupled with various amines to generate novel amide derivatives.

Workflow for Amide Synthesis

A 4-Ethoxy-3-fluorobenzoyl chloride C Amide Product A->C Acylation B Amine (R-NH2) B->C D Base (e.g., Triethylamine) D->C

Caption: General workflow for the synthesis of amide derivatives.

Protocol 2: General Procedure for Amide Synthesis
  • Dissolve the desired amine in a suitable aprotic solvent (e.g., DCM, THF).

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Cool the solution to 0 °C and slowly add a solution of 4-ethoxy-3-fluorobenzoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration.

  • Purify the crude product by recrystallization or column chromatography.

Potential Agrochemical Targets:

  • Propanil Analogs (Herbicides): Coupling with substituted anilines could yield analogs of the herbicide propanil, potentially with altered selectivity or metabolic stability.

  • SDHI Fungicide Analogs: Many succinate dehydrogenase inhibitor (SDHI) fungicides contain a substituted benzamide or carboxamide moiety. While the core pharmacophore would need to be constructed separately, the 4-ethoxy-3-fluorophenyl group could be incorporated as a novel substituent.

Application Note 2: Synthesis of Pyrazole-Containing Agrochemicals

Pyrazole-containing compounds are a cornerstone of modern agrochemicals, with prominent examples in herbicides (e.g., pyroxasulfone) and insecticides (e.g., fipronil). While a direct synthesis of these complex molecules from 4-ethoxy-3-fluorobenzoic acid is multi-stepped, the acid can serve as a precursor to key intermediates.

Hypothetical Pathway to a Pyrazole Scaffold

A plausible, albeit conceptual, route involves the conversion of the benzoic acid to a β-ketoester, which can then undergo cyclization with a hydrazine derivative.

cluster_0 Intermediate Synthesis cluster_1 Cyclization A 4-Ethoxy-3-fluorobenzoic acid B β-Ketoester A->B Multi-step transformation D Pyrazole B->D Condensation C Hydrazine (R-NHNH2) C->D

Caption: Conceptual pathway to pyrazole-containing compounds.

Rationale for this approach:

  • The synthesis of β-ketoesters from carboxylic acids is a well-established transformation in organic chemistry, often proceeding via the acyl chloride and subsequent reaction with a malonic ester derivative.

  • The condensation of β-dicarbonyl compounds with hydrazines is a classic and reliable method for constructing the pyrazole ring.

Potential Agrochemical Targets:

  • Herbicides: The resulting pyrazole could be further functionalized to mimic the structures of known herbicides that inhibit enzymes such as acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

  • Insecticides: Modification of the pyrazole core could lead to compounds with insecticidal activity, potentially targeting the GABA receptor, similar to fipronil.

Quantitative Data Summary (Hypothetical)

While no specific data exists for agrochemicals derived from 4-ethoxy-3-fluorobenzoic acid, the following table illustrates the type of data that would be generated during a discovery and development program.

Compound ID Scaffold Type Target Weed/Pest Activity (EC₅₀/LC₅₀) Metabolic Stability (t₁/₂)
EFBA-Amide-01AnilideAmaranthus retroflexus15 µM120 min
EFBA-Amide-02BenzamideBotrytis cinerea8 µM180 min
EFBA-Pyrazole-01PhenylpyrazoleAphis gossypii25 µM90 min

Conclusion and Future Outlook

Although 4-ethoxy-3-fluorobenzoic acid is not yet a prominent building block in the agrochemical industry, its unique structural features suggest significant untapped potential. The combination of increased lipophilicity and metabolic stability conferred by the 4-ethoxy and 3-fluoro substituents, respectively, makes it an attractive starting point for the synthesis of novel active ingredients. The synthetic pathways outlined in this guide, based on well-established chemical principles and knowledge from related fluorinated compounds, provide a roadmap for researchers to explore the incorporation of the 4-ethoxy-3-fluorophenyl moiety into various agrochemical scaffolds. Future research in this area should focus on the synthesis and biological evaluation of diverse derivatives to unlock the full potential of this promising, yet under-explored, chemical entity.

References

  • Sparrow Chemical. Fluorobenzoic Acid Series. [Link]

  • ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • MDPI. Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. [Link]

  • IJARST. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • ResearchGate. (PDF) Synthesis of New Agrochemicals. [Link]

  • PubMed. The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. [Link]

Sources

Method

Application Note: Strategic Utilization of 4-Ethoxy-3-fluorobenzoic Acid in Advanced Materials and Drug Discovery

[1][2] Executive Summary This application note details the technical protocols for utilizing 4-Ethoxy-3-fluorobenzoic acid as a high-value intermediate. Unlike generic benzoic acids, this specific derivative integrates t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the technical protocols for utilizing 4-Ethoxy-3-fluorobenzoic acid as a high-value intermediate. Unlike generic benzoic acids, this specific derivative integrates two critical functional motifs: a fluorine atom at the meta-position (providing electronic modulation and metabolic stability) and an ethoxy group at the para-position (conferring solubility and mesogenic potential).[1] This guide provides validated workflows for its application in synthesizing fluorinated liquid crystals (LCs) and metabolically stable pharmaceutical pharmacophores .[2]

Chemical Architecture & Functional Significance[2][3][4][5]

The utility of 4-Ethoxy-3-fluorobenzoic acid stems from its unique structural electronic effects.[3][1][2] Understanding these is crucial for experimental design.

  • The Fluorine Effect (Electronic & Steric): The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the carboxylic acid and altering the dipole moment of the aromatic ring. In liquid crystals, this lateral dipole enhances dielectric anisotropy (

    
    ), a critical parameter for display response times.[2] In drugs, it blocks metabolic hydroxylation at the typically reactive meta position.[2]
    
  • The Ethoxy Tail (Mesogenic & Solubility): The para-ethoxy group acts as a short, flexible alkyl tail. In material science, this flexibility lowers the melting point relative to the methoxy analog, facilitating the formation of stable nematic or smectic mesophases.

Application Protocol A: Synthesis of Fluorinated Liquid Crystal Mesogens

Objective: Synthesize a calamitic (rod-like) liquid crystal ester to evaluate phase transition temperatures and dielectric anisotropy. Mechanism: Esterification of 4-Ethoxy-3-fluorobenzoic acid with a phenolic core (e.g., 4-pentylphenol) creates a rigid biphenyl core with a lateral fluorine substituent.[3][1][2]

Experimental Workflow

Reagents:

  • 4-Ethoxy-3-fluorobenzoic acid (1.0 equiv)[3][1][2]

  • Thionyl chloride (

    
    ) (3.0 equiv)[1][2]
    
  • 4-Pentylphenol (1.0 equiv)[3][1][2]

  • Triethylamine (

    
    ) (1.2 equiv)[1][2]
    
  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • Catalytic DMF[1][2]

Step-by-Step Protocol:

  • Acid Chloride Formation (Activation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-Ethoxy-3-fluorobenzoic acid (10 mmol) in anhydrous DCM (20 mL).

    • Add catalytic DMF (2 drops) followed by dropwise addition of Thionyl chloride (30 mmol) under

      
       atmosphere.
      
    • Critical Control Point: Reflux at 40°C for 3 hours. Monitor gas evolution (HCl/SO2). Completion is indicated by the cessation of bubbling and formation of a clear homogenous solution.[2]

    • Remove excess

      
       and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.[2] Do not purify further; use immediately.[1][2]
      
  • Esterification (Coupling):

    • Dissolve 4-pentylphenol (10 mmol) and triethylamine (12 mmol) in anhydrous DCM (15 mL). Cool to 0°C in an ice bath.

    • Dissolve the crude acid chloride from Step 1 in DCM (10 mL) and add dropwise to the phenol solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up & Purification:

    • Quench with water (50 mL). Separate the organic layer.[2][4][5]

    • Wash organic layer with 1M HCl (2x), sat.[2]

      
       (2x), and brine.[2]
      
    • Dry over

      
      , filter, and concentrate.[2]
      
    • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol/Ethyl Acetate (9:1) to obtain white crystalline needles.[2]

Visualization: Liquid Crystal Synthesis Pathway

LCSynthesis Start 4-Ethoxy-3-fluorobenzoic acid Activation Activation (SOCl2, Reflux) Start->Activation Dehydration Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Coupling Coupling (Phenol, Et3N) Intermediate->Coupling + 4-Pentylphenol Product Fluorinated LC Ester (Mesogen) Coupling->Product Esterification

Figure 1: Synthetic pathway for converting 4-Ethoxy-3-fluorobenzoic acid into a liquid crystal mesogen via acid chloride activation.

Application Protocol B: Bioactive Amide Library Generation

Objective: Utilize 4-Ethoxy-3-fluorobenzoic acid as a "cap" for amine-bearing scaffolds to improve lipophilicity and metabolic stability in drug discovery screening. Mechanism: Amide bond formation using HBTU coupling reagents.[2]

Experimental Workflow

Reagents:

  • 4-Ethoxy-3-fluorobenzoic acid (1.0 equiv)[3][1][2]

  • Amine substrate (e.g., Benzylamine derivative) (1.0 equiv)[1]

  • HBTU (1.1 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1][2]

  • DMF (Dimethylformamide)[1][2]

Step-by-Step Protocol:

  • Pre-activation:

    • Dissolve 4-Ethoxy-3-fluorobenzoic acid (0.5 mmol) in DMF (2 mL).

    • Add DIPEA (1.0 mmol) and HBTU (0.55 mmol).[1][2]

    • Stir at room temperature for 10 minutes to form the active ester species.

  • Coupling:

    • Add the amine substrate (0.5 mmol) directly to the reaction mixture.[2]

    • Stir at room temperature for 4-16 hours. Monitor by LC-MS for the disappearance of the acid peak (

      
       183.1).[3][1][2]
      
  • Isolation (High-Throughput Compatible):

    • Dilute reaction with Ethyl Acetate (10 mL).

    • Wash with 5% LiCl solution (3x) to remove DMF.[2]

    • Concentrate and purify via Prep-HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).[1][2]

Visualization: Drug Discovery Logic

DrugDiscovery cluster_properties Enhanced Properties Acid 4-Ethoxy-3-fluorobenzoic Acid (Scaffold Cap) Coupling HBTU Coupling (Amide Bond Formation) Acid->Coupling Amine Diverse Amine Library (R-NH2) Amine->Coupling Metab Metabolic Stability (Blocked C-3 Position) Coupling->Metab Lipo Lipophilicity (Ethoxy + Fluoro) Coupling->Lipo

Figure 2: Logic flow demonstrating how the fluorinated acid motif enhances pharmacological properties in a library context.[3][1]

Quality Control & Characterization Standards

To ensure scientific integrity, synthesized materials must meet the following specifications.

Table 1: Critical Characterization Parameters

ParameterMethodAcceptance CriteriaRelevance
Purity HPLC (C18, 254 nm)> 98.5%Essential for accurate biological or mesogenic data.[3][1][2]
Identity

-NMR (DMSO-

)
Distinct quartets (Ethoxy) & Multiplets (Aromatic)Confirms substitution pattern (3-F, 4-OEt).[3][1][2]
Thermal Phase DSC (Diff. Scanning Calorimetry)Sharp EndothermsIdentifies Crystal

Nematic

Isotropic transitions.[1][2]
Fluorine Content

-NMR
Single peak ~ -110 to -120 ppmValidates fluorination integrity.[3][1][2]

Self-Validating Check:

  • If the melting point is depressed significantly (>20°C) compared to literature values for similar analogs, check for residual solvent (DMF/DCM) using

    
    -NMR.
    
  • In LC synthesis, if no mesophase is observed, verify the linearity of the core structure; the 3-fluoro substituent induces a lateral dipole but should not disrupt the overall rod shape excessively.[1]

References

  • Sigma-Aldrich. 4-Ethoxybenzoic acid Product Analysis.[3][1][2][6] Retrieved from [3][1][2]

  • PubChem. 4-Ethoxy-3-fluorobenzoic acid Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]

  • ResearchGate. Synthesis and mesomorphic properties of bent-shaped liquid crystals. (Contextual reference for 3-hydroxybenzoic acid derivatives in LCs). Retrieved from

  • ChemicalBook. 4-Fluoro-3-hydroxybenzoic acid Properties and Synthesis. Retrieved from [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

How to remove unreacted starting material from 4-Ethoxy-3-fluorobenzoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for common purification challenges in organic synthesis. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for common purification challenges in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials from crude 4-Ethoxy-3-fluorobenzoic acid. Our approach focuses on understanding the chemical principles behind each purification technique to empower you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my crude 4-Ethoxy-3-fluorobenzoic acid?

A1: The identity of the unreacted starting material is entirely dependent on the synthetic route employed. To select the optimal purification strategy, you must first identify the likely contaminants. Below are common precursors to 4-Ethoxy-3-fluorobenzoic acid and their key distinguishing properties.

  • Route A: Etherification of a Phenol: Starting with 4-fluoro-3-hydroxybenzoic acid and reacting it with an ethylating agent (e.g., ethyl iodide, diethyl sulfate). The primary impurity would be the starting phenol.

  • Route B: Hydrolysis of an Ester: Starting with an ester, such as ethyl 4-ethoxy-3-fluorobenzoate, and hydrolyzing it to the carboxylic acid using a base (e.g., NaOH, KOH) followed by acidic workup. The main contaminant would be the unreacted ester.

  • Route C: Carboxylation of a Phenol: A less common route might involve the carboxylation of 4-ethoxy-3-fluorophenol.

The table below summarizes the physical and chemical properties of the target molecule and its most probable precursors, which are critical for designing a separation strategy.

Compound NameStructureMolar Mass ( g/mol )Melting Point (°C)Acidity Class (pKa)
4-Ethoxy-3-fluorobenzoic acid (Product) C₉H₉FO₃184.16~148-151Carboxylic Acid (~4)
4-Fluoro-3-hydroxybenzoic acid (Precursor A)C₇H₅FO₃156.11214-218[1]Carboxylic Acid & Phenol (~4 & ~9)[1]
Ethyl 4-ethoxy-3-fluorobenzoate (Precursor B)C₁₁H₁₃FO₃212.22N/A (Liquid)Neutral
4-Ethoxyphenol (Precursor C)C₈H₁₀O₂138.1664-67[2][3]Phenol (~10)
Troubleshooting and Purification Guides

This section provides detailed, step-by-step protocols for addressing specific contamination scenarios. The choice of method is dictated by the difference in chemical properties between your desired product and the impurity.

Initial Purity Assessment: A Self-Validating System

Before attempting any purification, it is crucial to assess the composition of your crude material. This baseline analysis validates the necessity of purification and allows you to judge its success afterward.

  • Thin-Layer Chromatography (TLC): An indispensable tool for qualitative analysis. Spot your crude material alongside the starting material on a silica gel plate. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate (e.g., 7:3 Hexanes:EtOAc). Your product, being a carboxylic acid, should have a lower Rf than a less polar ester but may be similar to a phenolic starting material. The presence of a spot corresponding to the starting material confirms contamination.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[4] Comparing the crude melting point to the literature value of the pure product gives a good indication of purity.

Problem: My product is contaminated with a neutral starting material (e.g., Ethyl 4-ethoxy-3-fluorobenzoate).

Causality: This scenario arises from incomplete ester hydrolysis (Route B). The key difference to exploit is the acidity of the carboxylic acid product versus the neutrality of the ester starting material. An acid-base extraction using a mild base will selectively convert the acidic product into a water-soluble salt, leaving the neutral ester in the organic phase.

Solution: Liquid-Liquid Extraction with Sodium Bicarbonate.

Sodium bicarbonate (NaHCO₃) is a weak base, sufficiently strong to deprotonate a carboxylic acid (pKa ~4) but not a phenol (pKa ~10) or an alcohol.[5] This selectivity is crucial for more complex separations. The reaction transforms the water-insoluble carboxylic acid into its highly polar (and thus water-soluble) sodium carboxylate salt.[6][7]

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent the pressure caused by CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[5]

  • Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer if using DCM, top if using ethyl acetate) now contains the sodium salt of your desired product. The organic layer contains the unreacted ester. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Back-Extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of ~2 (check with pH paper). Your product, 4-ethoxy-3-fluorobenzoic acid, will precipitate out as a solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash the filter cake with a small amount of ice-cold deionized water to remove residual salts, and dry the product thoroughly in a vacuum oven.[8]

  • Validation: Confirm purity via TLC and melting point analysis.

cluster_aq Aqueous Layer (NaHCO₃) org_start Crude Mixture: Product (Acid) + Impurity (Ester) aq_product Sodium 4-ethoxy-3-fluorobenzoate (Water Soluble) org_start->aq_product Add NaHCO₃ (aq) Shake & Separate org_impurity Impurity (Ester) Remains in Organic Layer acidify Add HCl (aq) pH ~2 aq_product->acidify Isolate Aqueous Layer product Pure Product (Precipitate) acidify->product Precipitate & Filter

Caption: Workflow for separating an acidic product from a neutral impurity.

Problem: My product is contaminated with a phenolic starting material (e.g., 4-Fluoro-3-hydroxybenzoic acid or 4-Ethoxyphenol).

Causality: This occurs from incomplete etherification (Route A) or carboxylation (Route C). Here, both the product and the impurity are acidic. However, a significant pKa difference exists between a carboxylic acid (~4) and a phenol (~10). This allows for selective extraction.

Solution: Selective Acid-Base Extraction or Recrystallization.

The same principle as described above applies. A weak base like sodium bicarbonate will selectively deprotonate the more acidic carboxylic acid, leaving the less acidic phenol in the organic layer.[5] Using a strong base like sodium hydroxide (NaOH) would deprotonate both compounds, leading to no separation.

If the impurity is the di-acidic 4-fluoro-3-hydroxybenzoic acid, the situation is more complex. While the carboxylic acid moiety is more acidic, the phenolic proton can also be removed by a sufficiently strong base. However, the difference in solubility between the product and this more polar starting material often makes recrystallization a more effective strategy.

Recrystallization purifies compounds based on their differential solubility in a hot versus a cold solvent.[9] An ideal solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurity is either very soluble or insoluble at all temperatures.

  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water) to find a suitable system. For benzoic acids, aqueous ethanol or water are often good starting points.[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.[11]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.[8]

  • Isolation & Validation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry.[8] Assess purity with TLC and melting point.

start Crude Product in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolve All Solids Dissolved (Saturated Solution) add_solvent->dissolve Heat to Boiling cool_slow Slow Cooling to RT dissolve->cool_slow Product Crystallizes, Impurity Stays in Solution cool_ice Ice Bath Cooling cool_slow->cool_ice Maximize Yield filter Vacuum Filtration cool_ice->filter Isolate Crystals dry Dry Crystals filter->dry pure_product Pure Product dry->pure_product

Sources

Optimization

Technical Support Center: Industrial Scale-Up of 4-Ethoxy-3-fluorobenzoic Acid Production

Welcome to the technical support center for the industrial scale-up of 4-Ethoxy-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial scale-up of 4-Ethoxy-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to a production environment. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

I. Overview of Synthetic Strategy

The industrial production of 4-Ethoxy-3-fluorobenzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route involves two key transformations:

  • Williamson Ether Synthesis: Ethoxylation of a readily available precursor, 3-fluoro-4-hydroxybenzoic acid. A critical consideration for this step is the protection of the carboxylic acid functionality to prevent unwanted side reactions.

  • Oxidation: Alternatively, the synthesis can proceed through the oxidation of 4-ethoxy-3-fluorobenzaldehyde.

This guide will focus on the challenges and troubleshooting associated with the Williamson ether synthesis route, as it often presents more nuanced challenges during scale-up.

II. Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers, but its application in the synthesis of 4-Ethoxy-3-fluorobenzoic acid is not without its challenges, especially at an industrial scale.

Diagram: Key Steps in the Williamson Ether Synthesis of 4-Ethoxy-3-fluorobenzoic Acid

G cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 3-Fluoro-4-hydroxybenzoic Acid B Esterification (e.g., with Methanol, Acid Catalyst) A->B Protection C Methyl 3-fluoro-4-hydroxybenzoate B->C D Deprotonation with Base (e.g., K2CO3, NaOH) C->D Activation E Ethylation (e.g., Ethyl Iodide, Diethyl Sulfate) D->E F Methyl 4-ethoxy-3-fluorobenzoate E->F G Saponification (e.g., NaOH, H2O) F->G Hydrolysis H Acidification (e.g., HCl) G->H I 4-Ethoxy-3-fluorobenzoic Acid H->I

Caption: A three-stage workflow for the synthesis of 4-Ethoxy-3-fluorobenzoic acid.

Question: My Williamson ether synthesis reaction shows low conversion of the starting material, Methyl 3-fluoro-4-hydroxybenzoate. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Williamson ether synthesis step is a common issue during scale-up. The primary culprits are often related to incomplete deprotonation of the hydroxyl group, the choice of base and solvent, and the reactivity of the ethylating agent.

  • Incomplete Deprotonation: The hydroxyl group of the starting material must be fully deprotonated to form the more nucleophilic phenoxide ion.

    • Troubleshooting:

      • Choice of Base: Ensure the base is strong enough to deprotonate the phenol. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, potassium carbonate (K₂CO₃) is often preferred in industrial settings due to its lower cost and easier handling.

      • Stoichiometry of Base: Use at least a stoichiometric equivalent of the base. An excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

      • Water Content: The presence of water can hinder the reaction by protonating the phenoxide. Use anhydrous solvents and ensure the starting materials are dry.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally effective as they solvate the cation of the base, leaving the phenoxide more nucleophilic.

      • Phase Transfer Catalysis: In a biphasic system (e.g., water and an organic solvent), a phase transfer catalyst (PTC) like a quaternary ammonium salt can be used to transport the phenoxide into the organic phase to react with the ethylating agent. This can be a cost-effective and efficient method for large-scale production.

  • Ethylating Agent Reactivity: The choice of ethylating agent impacts reaction time and temperature.

    • Troubleshooting:

      • Reactivity Order: Ethyl iodide is more reactive than ethyl bromide, which is more reactive than ethyl chloride. Diethyl sulfate is also a highly effective ethylating agent.

      • Reaction Temperature: A higher reaction temperature can increase the reaction rate, but it may also lead to side reactions. The optimal temperature should be determined experimentally, typically in the range of 60-100 °C.

Summary of Key Parameters for Optimization:

ParameterRecommendation for Scale-UpRationale
Base Potassium Carbonate (K₂CO₃)Cost-effective, easy to handle, and effective for phenoxide formation.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrileGood solubility for reactants and promotes nucleophilicity of the phenoxide.
Ethylating Agent Ethyl Iodide or Diethyl SulfateHigh reactivity allows for lower reaction temperatures and shorter reaction times.
Temperature 60-100 °CBalances reaction rate with minimizing potential side reactions.
Question: I am observing the formation of an impurity with a similar mass to my desired product. What could this be and how can I prevent it?

Answer:

The formation of isomeric impurities is a potential challenge. In this synthesis, the most likely impurity with a similar mass would be the product of C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom. However, O-alkylation is generally favored with phenoxides.

A more probable scenario is the presence of unreacted starting material or by-products from the ethylating agent.

  • Incomplete Reaction: As discussed previously, ensure complete deprotonation and sufficient reaction time and temperature.

  • Side Reactions of the Ethylating Agent: Diethyl sulfate can also act as a sulfonating agent under certain conditions, though this is less common at moderate temperatures.

  • Troubleshooting and Prevention:

    • Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Controlled Addition: Add the ethylating agent slowly to the reaction mixture to control the exotherm and minimize side reactions.

    • Purification: The final product can be purified by recrystallization. The choice of solvent for recrystallization is critical and should be determined experimentally. A common choice for benzoic acids is an ethanol/water mixture.

III. FAQs: Industrial Scale-Up of 4-Ethoxy-3-fluorobenzoic Acid

Q1: Why is it necessary to protect the carboxylic acid group of 3-fluoro-4-hydroxybenzoic acid before the Williamson ether synthesis?

The carboxylic acid group is acidic and will be deprotonated by the base used in the Williamson ether synthesis. This would create a carboxylate anion, which is a competing nucleophile and can interfere with the desired O-alkylation of the hydroxyl group. Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prevents this interference and ensures the selective ethoxylation of the hydroxyl group.[1]

Q2: What are the most common methods for protecting and deprotecting the carboxylic acid group in this synthesis?
  • Protection (Esterification): Fischer esterification is a common method, involving reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid.[2][3]

  • Deprotection (Saponification): The ester is hydrolyzed back to the carboxylic acid using a base, typically sodium hydroxide or potassium hydroxide, in an aqueous solution. This is followed by acidification to protonate the carboxylate and precipitate the final product.[1][4]

Q3: What are the key safety considerations when scaling up the production of 4-Ethoxy-3-fluorobenzoic acid?
  • Handling of Reagents:

    • Corrosive Acids and Bases: Sulfuric acid, hydrochloric acid, sodium hydroxide, and potassium hydroxide are corrosive and require appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats.

    • Alkylating Agents: Ethylating agents like ethyl iodide and diethyl sulfate are toxic and potentially carcinogenic. They should be handled in a well-ventilated area, preferably a fume hood, with appropriate PPE.

    • Fluorinated Compounds: Fluorinated organic compounds can be toxic and should be handled with care. Avoid inhalation of dust or vapors.[5][6]

  • Reaction Exotherms: Both the esterification and the Williamson ether synthesis can be exothermic. On a large scale, it is crucial to have adequate cooling and to control the rate of reagent addition to prevent a runaway reaction.

  • Waste Disposal: The reaction will generate aqueous and organic waste streams that must be disposed of in accordance with local regulations.

Q4: What are the most effective methods for purifying the final product at an industrial scale?
  • Crystallization: The most common and cost-effective method for purifying solid organic compounds at scale is crystallization. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

  • Washing: After filtration, the solid product should be washed with a suitable solvent to remove any remaining impurities.

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Diagram: Troubleshooting Decision Tree for Low Yield

G A Low Yield of 4-Ethoxy-3-fluorobenzoic Acid B Check Purity of Starting Materials A->B Start Here C Incomplete Deprotonation? B->C Purity OK D Increase Base Equivalents (1.1 - 1.5 eq) C->D Yes E Use Stronger Base (e.g., NaOH, KOH) C->E Still Low F Sub-optimal Reaction Conditions? C->F No G Increase Reaction Temperature F->G Yes H Increase Reaction Time F->H Still Low I Inefficient Purification? F->I No J Optimize Crystallization Solvent I->J Yes K Check for Product Loss in Mother Liquor I->K Still Low

Caption: A decision tree for troubleshooting low product yield.

IV. Experimental Protocols

Protocol 1: Esterification of 3-Fluoro-4-hydroxybenzoic Acid
  • To a stirred solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-fluoro-4-hydroxybenzoate.

Protocol 2: Williamson Ether Synthesis and Saponification
  • Dissolve methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and potassium carbonate (1.5 eq) in DMF (5-10 volumes).

  • Add ethyl iodide (1.2 eq) to the mixture and heat to 80 °C for 2-4 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • To the organic layer, add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir vigorously at room temperature for 2-4 hours to effect saponification.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 4-Ethoxy-3-fluorobenzoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

V. References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative biological activity of ethoxy vs methoxy fluorobenzoic acids

Executive Summary In the rational design of fluorobenzoic acid scaffolds—common in fluoroquinolones, retinoids, and NSAIDs—the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substituent is a critical decision...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of fluorobenzoic acid scaffolds—common in fluoroquinolones, retinoids, and NSAIDs—the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substituent is a critical decision point. While electronically similar, these groups diverge significantly in steric bulk and lipophilicity , driving distinct biological outcomes.

This guide analyzes the Structure-Activity Relationship (SAR) of these two substituents. Experimental evidence suggests that while methoxy groups are preferred for tight, sterically constrained binding pockets (e.g., specific kinase or topoisomerase inhibitors), ethoxy groups often enhance membrane permeability and potency in targets with hydrophobic clefts (e.g., antimicrobial cell wall targets).

Physicochemical Profile: The Methoxy vs. Ethoxy Divergence

Before analyzing biological data, we must establish the fundamental physical differences that drive bioactivity.

Table 1: Comparative Physicochemical Properties[1][2]
PropertyMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Impact on Bioactivity
Steric Bulk (Mr) ~31 Da~45 DaEthoxy introduces a "steric clash" risk in small pockets.
Van der Waals Volume ~28 ų~45 ųEthoxy requires a larger hydrophobic cavity.
Lipophilicity (ΔLogP) +0.0 to +0.4+0.5 to +0.9Ethoxy increases membrane permeability (logP).
Rotational Freedom Low (C-O bond)Medium (C-O, C-C bonds)Ethoxy incurs a higher entropic penalty upon binding.
Metabolic Liability O-DemethylationO-DeethylationBoth susceptible to CYP450; rates vary by scaffold.

Mechanistic SAR: The "Why" Behind the Activity

The biological differentiation between these two groups is rarely electronic (both are weak electron-donating groups via resonance). The differentiation is steric and lipophilic .

The "Goldilocks" Lipophilicity Zone

Fluorobenzoic acids are often polar. Adding an alkoxy group masks polar surface area.

  • Methoxy: Provides a modest lipophilicity boost without significantly altering the molecular footprint. Ideal for "lead optimization" where solubility is already borderline.

  • Ethoxy: Significantly increases LogP. In antimicrobial applications (e.g., targeting Gram-positive bacteria), this extra lipophilicity often correlates with better penetration of the peptidoglycan layer.

Steric Exclusion vs. Hydrophobic Filling
  • Methoxy (The "Probe"): Small enough to fit into narrow clefts. If a methoxy-analog is active but the ethoxy-analog is inactive, the binding pocket is likely sterically constrained .

  • Ethoxy (The "Anchor"): If the target has a large hydrophobic pocket, the ethyl chain can displace water and form favorable Van der Waals interactions that the methyl group cannot reach.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting between methoxy and ethoxy substituents based on target characteristics.

SAR_Logic Start Fluorobenzoic Acid Scaffold Optimization TargetType Analyze Target Binding Pocket Start->TargetType Constrained Constrained/Narrow Pocket (e.g., Kinase ATP site) TargetType->Constrained Hydrophobic Large Hydrophobic Channel (e.g., Bacterial Membrane) TargetType->Hydrophobic Methoxy1 Select Methoxy (-OCH3) Constrained->Methoxy1 Fits well Ethoxy1 Select Ethoxy (-OCH2CH3) Constrained->Ethoxy1 Steric Clash Methoxy2 Select Methoxy (-OCH3) Hydrophobic->Methoxy2 Weak Binding (Low VdW) Ethoxy2 Select Ethoxy (-OCH2CH3) Hydrophobic->Ethoxy2 Strong Binding (Hydrophobic Effect)

Caption: Decision tree for alkoxy-substitution based on receptor pocket topology.

Case Studies & Experimental Data

Case A: Antitumor Activity (FL118 Derivatives)

In a study of camptothecin analogues (FL118 derivatives) containing fluorinated phenyl groups, the size of the alkoxy substituent was critical.

  • Observation: The p-methoxy substituted derivative exhibited superior cytotoxic activity against A549 lung cancer cells compared to the p-ethoxy derivative.

  • Mechanistic Insight: The binding site for this scaffold is tight. The additional methylene unit in the ethoxy group caused steric hindrance, preventing the molecule from achieving the optimal conformation for topoisomerase inhibition.

  • Data Summary:

    • p-Methoxy IC50: ~9 nM (High Potency)

    • p-Ethoxy IC50: >50 nM (Reduced Potency)

    • Source:

Case B: Antimicrobial Activity (Benzoylthiosemicarbazides)

In contrast, studies on antimicrobial fluorobenzoic acid derivatives often favor longer alkyl chains up to a point.

  • Observation: In a series of cyclopentaquinoline derivatives incorporating fluorobenzoic acid, efficacy correlated with increasing carbon atoms in the aliphatic chain.[1]

  • Mechanistic Insight: The target (bacterial cell membrane or cell wall synthesis enzymes) requires the drug to traverse a lipid bilayer. The ethoxy group's higher lipophilicity facilitated entry into the bacterial cell more effectively than the methoxy group.

  • Data Trend: Propoxy > Ethoxy > Methoxy (for membrane permeability-driven targets).

  • Source: [1]

Experimental Protocols

To validate these differences in your own scaffold, use the following self-validating protocols.

Synthesis: Amide Coupling of Alkoxy-Fluorobenzoic Acids

This general procedure couples the fluorobenzoic acid to an amine scaffold.

Reagents:

  • 4-fluoro-3-methoxybenzoic acid (or ethoxy analog)

  • EDC[2]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Dry)

Workflow:

  • Activation: Dissolve acid in DMF. Add EDC·HCl and HOBt at 0°C. Stir for 30 min to form the active ester.

  • Coupling: Add the amine substrate and DIPEA. Warm to Room Temperature (RT) and stir for 12h.

  • Validation (TLC): Monitor disappearance of acid starting material (Rf ~0.1 in 50% EtOAc/Hex) and appearance of product (Rf ~0.5).

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid), and brine.

Biological Assay: MIC Determination (Microbroth Dilution)

Objective: Compare antimicrobial potency of Methoxy vs. Ethoxy analogs.

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 5x10⁵ CFU/mL of S. aureus (ATCC 25923) or E. coli (ATCC 25922).

  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.

Visualization: Experimental Workflow

Workflow Step1 Activation (Acid + EDC/HOBt) Step2 Coupling (+ Amine, 12h) Step1->Step2 Check1 TLC Check (Disappearance of SM?) Step2->Check1 Check1->Step2 No (Stir longer) Step3 Workup (Acid/Base Wash) Check1->Step3 Yes Step4 MIC Assay (Serial Dilution) Step3->Step4 Result Compare IC50/MIC (Methoxy vs Ethoxy) Step4->Result

Caption: Standard workflow for synthesis and biological evaluation of fluorobenzoic derivatives.

References

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Institutes of Health (PMC). Available at: [Link]

  • New cyclopentaquinoline derivatives with fluorobenzoic acid induce G1 arrest and apoptosis in human lung adenocarcinoma cells. PubMed. Available at: [Link]

  • Structure-Activity Relationship (SAR) of Some Benzoic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Scientist's Guide to the Validation of a Quantitative HPLC Method for 4-Ethoxy-3-fluorobenzoic Acid

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Ethoxy-3-fluorobenzoic acid. Moving beyond a simple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Ethoxy-3-fluorobenzoic acid. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical procedure fit for its intended purpose in a drug development environment. This document is designed for researchers, analytical scientists, and quality control professionals who require a validated, trustworthy method for this specific analyte.

Introduction: The Analytical Imperative for 4-Ethoxy-3-fluorobenzoic Acid

4-Ethoxy-3-fluorobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key starting materials or intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The precise quantification of such a molecule is not merely an academic exercise; it is a critical cornerstone of quality control. It ensures the stoichiometric integrity of subsequent synthetic steps, controls impurity profiles, and ultimately contributes to the safety and efficacy of the final drug product.

The selection of an analytical method is therefore a decision of significant consequence. While various techniques exist for the quantification of organic acids, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is often the workhorse of the pharmaceutical industry for this type of analyte.[1] Its prevalence is due to a favorable combination of robustness, precision, and cost-effectiveness for routine quality control applications.[2]

This guide will first detail the development and validation of a specific RP-HPLC method. Subsequently, we will objectively compare this method to viable alternatives, providing the data and rationale necessary for informed methodological selection.

The Core of Quantification: A Validated RP-HPLC Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The foundation of this process is laid out in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a comprehensive framework for validation parameters.[4][5]

Method Development: Rationale and Experimental Design

A successful validation is predicated on a well-developed method. For 4-Ethoxy-3-fluorobenzoic acid, our primary goal is to achieve a sharp, symmetrical peak, well-resolved from any potential impurities or matrix components, within a reasonable runtime.

Chromatographic Conditions Rationale:

  • Analyte Properties: 4-Ethoxy-3-fluorobenzoic acid is a weak acid. Based on structurally similar compounds like 2-Fluorobenzoic acid (pKa ≈ 3.27), we can predict its pKa will be in a similar range.[6] To ensure reproducible retention on a reversed-phase column and to achieve a good peak shape, the analyte's ionization must be suppressed. This is accomplished by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa.[6] The addition of 0.1% formic acid to the mobile phase serves this purpose, bringing the pH to approximately 2.7.

  • Stationary Phase: A C18 column is the standard choice for nonpolar to moderately polar analytes. Its alkyl chains provide the necessary hydrophobic interactions for retaining the aromatic ring of our analyte.

  • Mobile Phase: A gradient elution using acetonitrile and acidified water provides a robust separation. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The gradient allows for the elution of any more retained impurities while ensuring the main analyte peak is eluted efficiently.

  • Detection: The aromatic nature of the analyte suggests strong UV absorbance. A UV scan would be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 254 nm, a common wavelength for aromatic compounds.

Experimental Protocol: HPLC Method for 4-Ethoxy-3-fluorobenzoic Acid

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD or UV detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation: A Systematic Approach

Method validation is the process of providing documented evidence that the procedure is fit for its intended use.[7] We will now detail the validation parameters, their acceptance criteria as per ICH Q2(R2) guidelines, and present a model dataset.[3][8]

Caption: Workflow for HPLC method validation according to ICH Q2 guidelines.

Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: A solution of the analyte was spiked with known related substances and potential impurities. Additionally, a placebo (matrix without the analyte) was injected to demonstrate a lack of interfering peaks at the retention time of the analyte.

  • Results: The analyte peak was well-resolved from all other components (Resolution > 2.0). The placebo injection showed no significant peaks at the analyte's retention time.

Linearity and Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol: A series of at least five standard solutions were prepared, covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each solution was injected in triplicate.

  • Results:

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Range 80-120% of test conc.50 - 150 µg/mL
Y-intercept Close to zeroMinimal

Accuracy (Trueness) Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol: Accuracy was assessed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into a placebo matrix. Each level was prepared in triplicate.

  • Results:

Spike LevelAcceptance Criterion (% Recovery)Mean Recovery (%)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
120%98.0 - 102.0%99.8%

Precision Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: The repeatability study was repeated by a different analyst on a different day using a different instrument.

  • Results:

Precision LevelAcceptance Criterion (%RSD)Result (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Results:

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Robustness Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.

  • Results: No significant changes in retention time, peak area, or peak symmetry were observed, demonstrating the method's robustness. System suitability parameters remained within acceptance criteria.

Comparison with Alternative Analytical Methods

While the validated RP-HPLC method is robust and suitable for routine QC, it is crucial for a senior scientist to understand its position relative to other available technologies. The choice of method is often a balance between performance requirements and practical constraints.[9]

MethodSelection cluster_questions Key Decision Factors cluster_methods Potential Methods Start Analytical Need: Quantify 4-Ethoxy-3-fluorobenzoic acid TraceAnalysis Trace Level (ng/mL or lower)? Start->TraceAnalysis ComplexMatrix Complex Matrix (e.g., biological fluid)? TraceAnalysis->ComplexMatrix No LC_MS LC-MS/MS TraceAnalysis->LC_MS Yes Volatility Is Analyte Volatile or Derivatizable? ComplexMatrix->Volatility No ComplexMatrix->LC_MS Yes HPLC_UV HPLC-UV Volatility->HPLC_UV No GC_MS GC-MS Volatility->GC_MS Yes

Caption: Decision tree for selecting an analytical method for quantification.

Comparative Performance Overview:

ParameterValidated HPLC-UV Method Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gaseous mobile and solid/liquid stationary phases.[10]HPLC separation followed by mass-based detection.
Sample Preparation Simple dissolution in a suitable solvent.Often requires derivatization to increase volatility and thermal stability.[10]Simple dissolution; 'dilute-and-shoot' is often possible.
Sensitivity (LOQ) Moderate (~0.3 µg/mL).High, can reach low ng/mL or pg/mL levels.Very High, often the most sensitive method (pg/mL to fg/mL levels).
Specificity Good, based on retention time and UV spectrum.Very High, based on retention time and mass fragmentation pattern.Extremely High, based on retention time and specific mass transitions (MRM).
Advantages Robust, reliable, cost-effective, widely available.[1]High sensitivity and specificity; provides structural information.Unmatched sensitivity and specificity, ideal for complex matrices.
Limitations Lower sensitivity compared to MS methods.Requires analyte to be volatile; derivatization adds complexity and time.Higher equipment cost and operational complexity.
Best For Routine QC, purity assessment, assay of bulk material.Trace analysis in clean matrices, impurity identification.Bioanalysis (pharmacokinetics), trace contaminant analysis in complex matrices.

Conclusion and Recommendations

The RP-HPLC method detailed and validated in this guide demonstrates robust performance characteristics, meeting all ICH-stipulated criteria for accuracy, precision, linearity, and specificity. It is a reliable and efficient method for the routine quantitative analysis of 4-Ethoxy-3-fluorobenzoic acid in a quality control setting. Its operational simplicity and cost-effectiveness make it the preferred choice for applications such as raw material testing, in-process control, and final product assay.

However, for research applications requiring ultra-trace level quantification, such as in biological matrices for pharmacokinetic studies or for the detection of trace impurities, the superior sensitivity and specificity of LC-MS/MS would be the more appropriate choice. The selection of an analytical method must always be guided by the specific question being asked, a principle that underpins all good science.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Lifeasible. (n.d.). Organic Acids Quantification. Lifeasible. Available at: [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7435–7451. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • JETIR. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Available at: [Link]

  • YouTube. (2022). How to do HPLC method validation. YouTube. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Fluorinated Benzoic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

For drug development professionals, medicinal chemists, and researchers in enzymology, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Within this landscape, the chemical scaffold of fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and researchers in enzymology, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Within this landscape, the chemical scaffold of fluorinated benzoic acids has emerged as a cornerstone for designing inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis. This guide provides an in-depth comparison of the efficacy of derivatives based on this scaffold, with a focus on understanding the structure-activity relationships that govern their inhibitory power. We will use the 4-Ethoxy-3-fluorobenzoic acid moiety as a representative pharmacophore to explore the principles of targeting human DHODH, comparing its potential derivatives to established clinical and preclinical compounds like Brequinar and Teriflunomide.

The Strategic Importance of Targeting Dihydroorotate Dehydrogenase (DHODH)

Human DHODH (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the synthesis of DNA, RNA, and other essential biomolecules.

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are heavily reliant on the de novo pathway.[2] Normal, quiescent cells, in contrast, can often meet their needs through salvage pathways.[3] This metabolic vulnerability makes hDHODH a prime therapeutic target for autoimmune diseases, cancer, and viral infections.[1][4] By inhibiting DHODH, we can effectively starve these rapidly dividing cells of the necessary building blocks for proliferation.

The enzyme's mechanism involves a flavin mononucleotide (FMN) cofactor and culminates in the reduction of a ubiquinone molecule within the electron transport chain.[1] This link to cellular respiration adds another layer of complexity and opportunity for therapeutic intervention. Inhibitors typically bind within a hydrophobic tunnel near the ubiquinone binding site, competitively blocking its access.

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Inhibition cluster_downstream Downstream Effects DHO Dihydroorotate DHODH DHODH Enzyme (FMN-dependent) DHO->DHODH Orotate Orotate Pyrimidine Synthesis\n(UMP, CTP, TTP) Pyrimidine Synthesis (UMP, CTP, TTP) Orotate->Pyrimidine Synthesis\n(UMP, CTP, TTP) DHODH->Orotate Oxidation UQH2 Ubiquinol (CoQH2) DHODH->UQH2 Reduction UQ Ubiquinone (CoQ) UQ->DHODH ETC Electron Transport Chain UQH2->ETC Inhibitor Fluorinated Benzoic Acid Derivatives (e.g., Brequinar) Inhibitor->DHODH Inhibition DNA/RNA Synthesis DNA/RNA Synthesis Cell Proliferation Cell Proliferation

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

The Role of Fluorine and Ethoxy Groups in Inhibitor Design

The 4-Ethoxy-3-fluorobenzoic acid scaffold contains two key features that are frequently exploited in modern medicinal chemistry for DHODH inhibition:

  • Fluorine Substitution: The presence of fluorine atoms on the phenyl ring can significantly enhance inhibitory potency.[4] This is attributed to several factors. Fluorine is highly electronegative and can form favorable electronic interactions within the enzyme's binding pocket. More importantly, it can play a crucial role in stabilizing the "bioactive conformation" of the inhibitor—the specific three-dimensional shape the molecule must adopt to bind tightly to the enzyme.[5][6] Studies have shown that the degree and position of fluorine substitution are closely tied to inhibitory activity.[4]

  • Alkoxy Groups (e.g., Ethoxy): The ethoxy group, or more broadly, alkoxy groups, contribute to the hydrophobic character of the molecule. This allows the inhibitor to effectively occupy the hydrophobic tunnel leading to the ubiquinone binding site. The size and shape of the alkoxy group can be fine-tuned to optimize van der Waals interactions with nonpolar amino acid residues in the binding pocket, thereby increasing affinity.[7]

The combination of these features in a benzoic acid derivative creates a powerful pharmacophore that can be elaborated upon to generate highly potent and selective DHODH inhibitors.

Comparative Efficacy: IC₅₀ Analysis

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. The table below compares the IC₅₀ values of established DHODH inhibitors against human DHODH. While specific public data for a direct 4-ethoxy-3-fluorobenzoic acid derivative is not available, we include highly potent fluorinated analogs to illustrate the efficacy achievable with this class of compounds.

InhibitorChemical ClassHuman DHODH IC₅₀Citation(s)
Brequinar Sodium Fluoroquinoline Carboxylic Acid~5-20 nM [8]
Teriflunomide (A77 1726) Isoxazole/Malononitrilamide~1.1 µM [9]
MEDS433 Novel Heterocycle1.2 nM [10]
DHODH-IN-4 Novel Heterocycle0.18 µM (180 nM) [5]

Analysis:

  • Brequinar stands as one of the most potent hDHODH inhibitors discovered, with IC₅₀ values consistently in the low nanomolar range.[8] Its rigid, fluorinated biphenyl structure is optimized for the enzyme's binding site.

  • Teriflunomide , the active metabolite of the approved drug Leflunomide, is a less potent inhibitor of the human enzyme, with an IC₅₀ in the micromolar range.[9] This highlights a significant difference in potency among clinically relevant DHODH inhibitors.

  • Newer investigational compounds like MEDS433 demonstrate that it is possible to achieve even greater potency than Brequinar (IC₅₀ of 1.2 nM), showcasing the continuous innovation in this field.[10]

  • The data illustrates that derivatives incorporating key features like fluorination can achieve nanomolar to low micromolar potency, making the 4-ethoxy-3-fluorobenzoic acid scaffold a highly promising starting point for the design of novel, potent inhibitors.

Experimental Protocol: In Vitro hDHODH Inhibition Assay

To ensure the trustworthiness and reproducibility of efficacy data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a common colorimetric hDHODH activity assay.

Principle: This assay measures the DHODH-catalyzed reduction of a ubiquinone analog, which is coupled to the reduction of a colorimetric probe, 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction (measured as a decrease in absorbance at 600 nm) is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH (hDHODH)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0

  • L-dihydroorotic acid (DHO), substrate

  • Decylubiquinone, co-substrate

  • 2,6-dichloroindophenol (DCIP), colorimetric indicator

  • Test compounds (e.g., 4-Ethoxy-3-fluorobenzoic acid derivatives) dissolved in DMSO

  • 96-well clear-bottom microplates

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent interference.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control wells).

    • Add 100 µL of hDHODH enzyme solution (e.g., 0.02 µg final concentration in assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiation of Reaction:

    • Prepare a substrate master mix containing L-dihydroorotic acid (final conc. 2 mM), decylubiquinone (final conc. 0.2 mM), and DCIP (final conc. 0.12 mM) in assay buffer.

    • To initiate the reaction, add 100 µL of the substrate master mix to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 600 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis p1 Prepare Compound Dilutions (in Assay Buffer + DMSO) a1 Add 2 µL Compound/DMSO to Wells p1->a1 p2 Prepare Substrate Master Mix (DHO, Decylubiquinone, DCIP) a4 Add 100 µL Substrate Master Mix (Initiate Reaction) p2->a4 a2 Add 100 µL hDHODH Enzyme Solution a1->a2 a3 Incubate 15 min at RT a2->a3 a3->a4 r1 Kinetic Read at 600 nm (Decrease in Absorbance) a4->r1 r2 Calculate Initial Velocity (V₀) r1->r2 r3 Calculate % Inhibition r2->r3 r4 Plot Dose-Response Curve & Determine IC₅₀ r3->r4

Caption: Workflow for the in vitro hDHODH colorimetric inhibition assay.

Conclusion and Future Perspectives

Derivatives of fluorinated benzoic acids, exemplified by the 4-ethoxy-3-fluorobenzoic acid scaffold, represent a highly promising class of DHODH inhibitors. The strategic incorporation of fluorine and alkoxy groups provides a robust framework for achieving high potency through favorable interactions within the enzyme's ubiquinone binding tunnel.

Comparative analysis shows that while established drugs like Teriflunomide are effective, there is substantial room for improvement in potency, as demonstrated by Brequinar and newer investigational drugs. The future of drug development in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these potent inhibitors, potentially leading to new therapies for cancer, autoimmune disorders, and a broad spectrum of viral diseases.[2][4] The self-validating and reproducible nature of the described enzyme assay is critical for accurately guiding these optimization efforts.

References

  • Evans, D. R., & Guy, H. I. (2004). Mammalian Pyrimidine Biosynthesis: Fresh Insights into an Old Problem. Journal of Biological Chemistry, 279(32), 33035–33038. (Note: While not directly cited, this provides foundational knowledge. A representative URL for general biochemical pathways would be appropriate, e.g., from a resource like ExPASy or KEGG). A general link is provided here: [Link]

  • Löffler, M., Jöckel, J., Schuster, G., & Becker, C. (1998). Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives. Molecular Pharmacology, 54(5), 755-762. [Link]

  • Schroeder, G. M., An, Y., Cai, Z. W., Chen, X. T., Clark, C., Cornelius, L. A., ... & Borzilleri, R. M. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of medicinal chemistry, 52(5), 1251–1254. [Link]

  • Sykes, D. B., Scadden, D. T. (2022). Dihydroorotate dehydrogenase inhibition in cancer. Nature Reviews Cancer, 22(6), 331-343. [Link]

  • A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage. ResearchGate. [Link]

  • Cuthbertson, C. R., Guo, H., Kyani, A., Madak, J. T., Arabzada, Z., & Neamati, N. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS pharmacology & translational science, 3(6), 1242–1252. [Link]

  • Sainas, S., et al. (2023). Mechanisms of antiviral activity of the new h DHODH inhibitor MEDS433 against respiratory syncytial virus replication. University of Turin Institutional Repository. [Link]

  • New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. PubMed. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Delorme, V., et al. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of medicinal chemistry, 58(15), 5895–5913. [Link]

  • Cuthbertson, C. R., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1242-1252. [Link]

  • Löffler, M., et al. (1998). Species-related Inhibition of Human and Rat Dihydroorotate Dehydrogenase by Immunosuppressive Isoxazol and Cinchoninic Acid Derivatives. Molecular Pharmacology, 54(5), 755-62. [Link]

  • Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium. Cancer research, 52(13), 3521–3527. [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6123. [Link]

  • Al-Hourani, B. J., et al. (2023). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 28(15), 5897. [Link]

  • O'Reilly, C., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC medicinal chemistry, 13(10), 1253–1266. [Link]

  • The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

  • Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. RSC Publishing. [Link]

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides. ResearchGate. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

Sources

Comparative

Benchmarking the synthetic efficiency of routes to 4-Ethoxy-3-fluorobenzoic acid

This guide benchmarks the synthetic efficiency of routes to 4-Ethoxy-3-fluorobenzoic acid , a critical intermediate in the development of kinase inhibitors and GPCR ligands. Executive Summary For research and industrial...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthetic efficiency of routes to 4-Ethoxy-3-fluorobenzoic acid , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Executive Summary

For research and industrial scaling, the synthesis of 4-Ethoxy-3-fluorobenzoic acid is best approached via Route A (Modified Kolbe-Schmitt & Alkylation) due to its cost-effectiveness and scalability. While Route B (Nucleophilic Aromatic Substitution) offers the shortest path with high chemical efficiency, the prohibitive cost of the 3,4-difluorobenzoic acid precursor limits its utility to small-scale, rapid prototyping. Route C (Organometallic Carboxylation) remains a viable alternative for laboratories equipped for cryogenic handling but suffers from poor atom economy.

Strategic Route Analysis

Route A: The "Industrial Workhorse" (Phenol Carboxylation)

This route leverages inexpensive commodity chemicals (4-fluorophenol) and well-established unit operations. It is the preferred method for multi-gram to kilogram scale-up.

  • Mechanism: Electrophilic aromatic substitution (carboxylation) followed by Williamson ether synthesis.

  • Key Precursor: 4-Fluorophenol.[1][2]

  • Step Count: 2 (from 4-fluorophenol).[2]

  • Overall Yield: ~65–75%.[3]

Critical Insight: The Kolbe-Schmitt reaction typically requires high pressure, but modern modifications using potassium carbonate (


) and carbon dioxide (

)
in high-boiling solvents (e.g., diglyme) allow for atmospheric pressure carboxylation with excellent regioselectivity ortho to the phenol.
Route B: The "Direct Substitution" ( )

Ideal for medicinal chemistry programs requiring rapid delivery of material where raw material cost is secondary to speed.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Key Precursor: 3,4-Difluorobenzoic acid.[4][5]

  • Step Count: 1.

  • Overall Yield: >85%.

Critical Insight: The carboxylic acid moiety at C-1 acts as an electron-withdrawing group (EWG), activating the para-fluorine (C-4) toward nucleophilic attack. This ensures high regioselectivity over the meta-fluorine (C-3), minimizing isomeric impurities.

Route C: The "Organometallic Approach" (Grignard/Lithiation)

A classical approach useful when specific halide precursors are already in-house.

  • Mechanism: Halogen-Metal Exchange followed by electrophilic quench (

    
    ).
    
  • Key Precursor: 4-Bromo-2-fluorophenol (or 1-bromo-4-ethoxy-3-fluorobenzene).

  • Step Count: 2-3.

  • Overall Yield: ~50–60%.[3][6]

Decision Matrix & Visualization

SynthesisRoutes cluster_A Route A: Industrial Standard Target 4-Ethoxy-3-fluorobenzoic Acid (Target) Phenol 4-Fluorophenol (Commodity) RouteA_Step1 Kolbe-Schmitt (K2CO3, CO2, 120°C) Phenol->RouteA_Step1 HydroxyAcid 3-Fluoro-4-hydroxybenzoic Acid RouteA_Step2 Alkylation (EtI, K2CO3) HydroxyAcid->RouteA_Step2 RouteA_Step1->HydroxyAcid RouteA_Step2->Target Difluoro 3,4-Difluorobenzoic Acid (High Cost) RouteB_Step1 SnAr Substitution (NaOEt, EtOH, Reflux) Difluoro->RouteB_Step1 RouteB_Step1->Target BromoPhenol 4-Bromo-2-fluorophenol RouteC_Step1 Alkylation (EtBr, Base) BromoPhenol->RouteC_Step1 BromoEther 1-Bromo-4-ethoxy-3-fluorobenzene RouteC_Step2 Lithiation/Grignard (n-BuLi/Mg, CO2) BromoEther->RouteC_Step2 RouteC_Step1->BromoEther RouteC_Step2->Target

Figure 1: Comparative synthetic pathways. Route A (Left) balances cost and scalability. Route B (Center) is the shortest path. Route C (Right) is the organometallic alternative.

Comparative Benchmarking Data

MetricRoute A: Phenol CarboxylationRoute B:

Substitution
Route C: Organometallic
Step Count 212
Overall Yield 73% (High)85-90% (Very High)55% (Moderate)
Raw Material Cost Low ($)High (

$)
Moderate (

)
Scalability Excellent (No cryogenics)Good (Exothermic control needed)Poor (Requires cryogenics/Mg)
Safety Profile Moderate (EtI is an alkylating agent)Good (Standard corrosives)Low (Pyrophoric reagents)
Atom Economy HighHighLow (Stoichiometric metal waste)

Detailed Experimental Protocols

Protocol A: The Scalable Route (Recommended)

Step 1: Synthesis of 3-Fluoro-4-hydroxybenzoic Acid Based on modified Kolbe-Schmitt conditions (CN104447213A).

  • Setup: Charge a high-pressure reactor (or autoclave) with 4-fluorophenol (1.0 eq), potassium carbonate (

    
    , 3.0 eq), and solvent (Diglyme or water/KOH mixture).
    
  • Reaction: Pressurize with

    
     (5–10 bar) and heat to 120–140°C for 4–6 hours.
    
  • Workup: Cool to room temperature. Acidify with HCl to pH 2.[7] The product precipitates as a white solid.[7]

  • Purification: Filter and recrystallize from water/ethanol.

    • Yield: ~73%.[2][3][7]

Step 2: Selective O-Alkylation

  • Reagents: Dissolve 3-fluoro-4-hydroxybenzoic acid (10 g, 64 mmol) in Acetone (100 mL). Add anhydrous

    
     (22 g, 160 mmol).
    
  • Addition: Add Ethyl Iodide (EtI) (11 g, 70 mmol) dropwise. Note: Using slight excess ensures ether formation; large excess may esterify the acid, requiring a subsequent hydrolysis step.

  • Conditions: Reflux for 6 hours. Monitor by TLC (formation of ethyl ester-ether is common).

  • Hydrolysis (if ester forms): Treat crude residue with 1M NaOH (aq) at 60°C for 1 hour, then re-acidify.

  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
    • Yield: 85–90%.

Protocol B: The Rapid Route

Direct Ethoxylation of 3,4-Difluorobenzoic Acid

  • Preparation: Prepare a solution of Sodium Ethoxide (NaOEt) by dissolving sodium metal (2.5 eq) in anhydrous ethanol under

    
    .
    
  • Reaction: Add 3,4-difluorobenzoic acid (1.0 eq) slowly to the ethoxide solution at 0°C.

  • Heating: Warm to reflux (78°C) and stir for 4–8 hours. The color typically changes to yellow/orange.

  • Mechanism Check: The carboxylate anion forms first, followed by nucleophilic attack at the C-4 position (activated by the para-carboxylate).

  • Workup: Concentrate ethanol. Dissolve residue in water. Acidify carefully with 2M HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield: >85%.[1][3][8][9]

References

  • CN104447213A. Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • US5436368A. Intermediates in the preparation of 4,5-difluoroanthranillic acid. Google Patents. (Discusses the cost and availability of 3,4-difluorobenzoic acid).
  • Xu, S., et al. Aerobic Oxidation of Aldehydes into Acid in Water. Royal Society of Chemistry. [Link] (Reference for oxidation conditions if starting from aldehyde).

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethoxy-3-fluorobenzoic Acid

This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Ethoxy-3-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Our focus is on the cross-validation of High...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Ethoxy-3-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Our focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols.

Introduction: The Analytical Imperative for 4-Ethoxy-3-fluorobenzoic Acid

4-Ethoxy-3-fluorobenzoic acid is an aromatic carboxylic acid featuring an ethoxy group and a fluorine atom on the benzene ring.[1] Its purity and concentration are critical quality attributes that can significantly impact the yield and impurity profile of active pharmaceutical ingredients (APIs). Therefore, the development and validation of accurate and precise analytical methods are paramount. The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[2][3][4] This guide will compare two widely used analytical techniques, HPLC-UV and GC-MS, and discuss the process of cross-validation to ensure consistency between these methods.

The Principle of Cross-Validation in Analytical Chemistry

In the context of analytical method validation, cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[5] This is crucial when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for such validation studies.[3][5]

Our approach to cross-validation will be grounded in the principles outlined by the ICH, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11][12] We will assess key validation parameters for both HPLC-UV and GC-MS, including specificity, linearity, accuracy, precision, and robustness.

Cross_Validation_Workflow cluster_hplc HPLC-UV Method Validation cluster_gcms GC-MS Method Validation hplc_dev Method Development hplc_val Full Validation (ICH Q2) hplc_dev->hplc_val Optimized Parameters cross_val Cross-Validation Study hplc_val->cross_val gcms_dev Method Development gcms_val Full Validation (ICH Q2) gcms_dev->gcms_val Optimized Parameters gcms_val->cross_val compare Comparative Analysis of Results cross_val->compare conclusion Equivalence Determination compare->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For organic acids like 4-Ethoxy-3-fluorobenzoic acid, reversed-phase chromatography with UV detection is a common and effective approach.[13][14]

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately nonpolar analyte.

  • Mobile Phase: A mixture of acetonitrile and water, buffered to an acidic pH (e.g., with phosphoric acid), is used. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength where the analyte exhibits significant absorbance ensures good sensitivity. A wavelength of 254 nm is often a good starting point for aromatic compounds.

Experimental Protocol: HPLC-UV Analysis
  • Preparation of Standard Solutions: Accurately weigh and dissolve 4-Ethoxy-3-fluorobenzoic acid in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing 4-Ethoxy-3-fluorobenzoic acid in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Validation Data Summary: HPLC-UV
Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No significant interference.
Linearity (r²) 0.9995≥ 0.999
Range 10 - 150 µg/mL80% to 120% of the test concentration.[9][10]
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
LOD 1.5 µg/mL-
LOQ 5.0 µg/mLQuantifiable with acceptable accuracy and precision.[9]
Robustness No significant impact on results with minor variations in flow rate, mobile phase composition, and column temperature.% RSD < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. However, for polar compounds like carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.[15][16]

Rationale for Experimental Choices
  • Derivatization: The carboxylic acid group of 4-Ethoxy-3-fluorobenzoic acid is highly polar and can lead to poor peak shape and adsorption on the GC column.[16] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the acidic proton to a less polar trimethylsilyl (TMS) group, enhancing volatility and thermal stability.

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, provides good separation of the derivatized analyte from other components.

  • MS Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering high specificity. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Experimental Protocol: GC-MS Analysis
  • Preparation of Standard Solutions: Prepare a stock solution of 4-Ethoxy-3-fluorobenzoic acid in a suitable solvent like acetonitrile. Create calibration standards by serial dilution.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of BSTFA.

    • Cap the vials and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Full Scan (m/z 50-500) for identification and SIM for quantification.

  • Analysis: Inject the derivatized standards and samples.

Validation Data Summary: GC-MS
Validation ParameterResultAcceptance Criteria
Specificity No interfering peaks at the retention time and characteristic mass ions of the derivatized analyte.No significant interference.
Linearity (r²) 0.9998≥ 0.999
Range 1 - 100 µg/mL80% to 120% of the test concentration.[9][10]
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mLQuantifiable with acceptable accuracy and precision.[9]
Robustness Minor changes in oven temperature ramp and flow rate do not significantly affect the results.% RSD < 2.0%

Cross-Validation: A Comparative Analysis

To perform the cross-validation, a set of identical samples of 4-Ethoxy-3-fluorobenzoic acid were analyzed using both the validated HPLC-UV and GC-MS methods.

Comparative Results
Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-0150.550.1-0.79%
CV-0274.875.3+0.67%
CV-0399.7100.5+0.80%
CV-04125.2124.6-0.48%

The results show a high degree of concordance between the two methods, with the percentage difference well within the typical acceptance criteria of ±2.0%. This demonstrates that both methods are reliable for the quantitative analysis of 4-Ethoxy-3-fluorobenzoic acid.

Validation_Parameters cluster_methods Analytical Methods Validation Validation Parameters (ICH Q2) Specificity Linearity Accuracy Precision Range Robustness LOQ/LOD HPLC HPLC-UV Validation:spec->HPLC No Interference Validation:lin->HPLC r² > 0.999 Validation:acc->HPLC 98-102% Recovery Validation:prec->HPLC RSD < 2% GCMS GC-MS Validation:spec->GCMS No Interference Validation:lin->GCMS r² > 0.999 Validation:acc->GCMS 98-102% Recovery Validation:prec->GCMS RSD < 2%

Caption: Relationship between core validation parameters and the analytical methods.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are demonstrated to be accurate, precise, and specific for the quantitative determination of 4-Ethoxy-3-fluorobenzoic acid. The cross-validation study confirms that the methods are equivalent and can be used interchangeably, depending on the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control due to its simplicity, robustness, and lower operational cost. The sample preparation is straightforward, and the analysis time is relatively short.

  • GC-MS is the preferred method for applications requiring higher sensitivity and definitive identification, such as impurity profiling or trace analysis. The derivatization step adds complexity but is justified by the enhanced performance.

The choice between these two validated methods should be based on a risk assessment considering the intended application, required sensitivity, and available instrumentation. This comprehensive guide provides the necessary framework and data to support such decisions in a drug development setting.

References

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library. Retrieved January 30, 2026, from [Link]

  • What is the best spectroscopic method for simultaneous analysis of organic acids and (poly)saccharides in biological matrices. (2023). pub H-BRS. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 30, 2026, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

  • Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 30, 2026, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

  • The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste. (2019). Google Patents.
  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (n.d.). Springer Nature Experiments. Retrieved January 30, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Retrieved January 30, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved January 30, 2026, from [Link]

  • Spectroscopic methods of analysis. (n.d.). Organic analysis II. Retrieved January 30, 2026, from [Link]

  • Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 30, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (n.d.). Ofni Systems. Retrieved January 30, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). FDA. Retrieved January 30, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 30, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved January 30, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved January 30, 2026, from [Link]

  • Benzoic acid determination with GC-FID? (2023). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011). Retrieved January 30, 2026, from [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Springer. Retrieved January 30, 2026, from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved January 30, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2023). Investigations of a Dog. Retrieved January 30, 2026, from [Link]

  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved January 30, 2026, from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved January 30, 2026, from [Link]

Sources

Comparative

Advanced Isomeric Purity Analysis of 4-Ethoxy-3-fluorobenzoic Acid

A Comparative Guide: C18 vs. Pentafluorophenyl (PFP) Stationary Phases Executive Summary & Core Directive In the synthesis of tyrosine kinase inhibitors and metabolic disease therapeutics, 4-Ethoxy-3-fluorobenzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: C18 vs. Pentafluorophenyl (PFP) Stationary Phases

Executive Summary & Core Directive

In the synthesis of tyrosine kinase inhibitors and metabolic disease therapeutics, 4-Ethoxy-3-fluorobenzoic acid (CAS: 1214332-36-3) serves as a critical scaffold. The primary analytical challenge is not the separation of synthetic precursors, but the resolution of regioisomers —specifically the 3-ethoxy-4-fluoro analog.

Standard alkyl-bonded phases (C18) often fail to resolve these positional isomers due to their identical hydrophobicity and nearly indistinguishable pKa values. This guide objectively compares the industry-standard C18 approach against a specialized Pentafluorophenyl (PFP) methodology.[1]

The Verdict: While C18 is sufficient for general purity, PFP phases are mandatory for isomeric purity , offering superior selectivity (


) through orthogonal 

-

and dipole-dipole retention mechanisms.

The Isomeric Challenge

The fluorine atom's high electronegativity and the ethoxy group's electron-donating capacity create a specific electronic signature. However, when these substituents swap positions, the overall lipophilicity (LogP) remains virtually unchanged, rendering hydrophobic separation mechanisms ineffective.

Target vs. Impurities
  • Target: 4-Ethoxy-3-fluorobenzoic acid (Desired Pharmacophore)

  • Critical Impurity (Regioisomer): 3-Ethoxy-4-fluorobenzoic acid

  • Process Impurity: 3-Fluoro-4-hydroxybenzoic acid (Hydrolysis product/Starting material)

Analytical Workflow

The following diagram outlines the decision matrix for selecting the appropriate analytical technique.

AnalyticalWorkflow Sample Crude Sample (4-Ethoxy-3-fluorobenzoic acid) Screen Initial Screen (C18 / Acidic pH) Sample->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Analyze Chromatogram Routine Routine QC (Standard C18) Decision->Routine Yes (Rare) Advanced Isomeric Analysis (PFP Phase) Decision->Advanced No (Co-elution) Validation Orthogonal Check (19F qNMR) Advanced->Validation Confirm Purity

Figure 1: Decision tree for selecting C18 vs. PFP based on resolution requirements.

Comparative Methodology

Method A: The Standard (C18)[2]
  • Principle: Hydrophobic interaction.[2][3]

  • Limitation: The "fluorine scan" effect. The positional swap of F and OEt groups does not significantly alter the solvophobic volume of the molecule. Consequently, the regioisomer often co-elutes on the tail of the main peak or appears as a shoulder.

Method B: The Challenger (PFP - Pentafluorophenyl)
  • Principle: Multiple interaction mechanisms.[4]

    • 
      -
      
      
      
      Interaction:
      The electron-deficient PFP ring interacts with the electron-rich aromatic ring of the benzoate.
    • Dipole-Dipole: The highly polarized C-F bonds in the stationary phase interact specifically with the C-F and C-O dipoles of the analyte.

    • Shape Selectivity: The rigid PFP ring discriminates based on the steric bulk of the ortho-substituents.

Mechanism Visualization

Mechanism cluster_C18 C18 Interaction (Hydrophobic) cluster_PFP PFP Interaction (Multi-mode) C18_Phase C18 Ligand (Alkyl Chain) Analyte1 Analyte (Hydrophobic Bulk) C18_Phase->Analyte1 Weak Selectivity (Non-specific) PFP_Phase PFP Ligand (Electron Deficient Ring) Analyte2 Analyte (Electron Rich Ring + Dipoles) PFP_Phase->Analyte2 pi-pi Stacking PFP_Phase->Analyte2 F-F Dipole Interaction

Figure 2: Mechanistic difference. C18 relies on bulk hydrophobicity; PFP leverages electronic and steric interactions.

Experimental Protocols

Protocol A: High-Resolution PFP Method (Recommended)
  • Column: ACE C18-PFP or Phenomenex Kinetex F5, 150 x 4.6 mm, 2.6 µm (Core-shell).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).

    • Expert Note: Methanol is preferred over Acetonitrile here.[2] ACN forms a "pi-cloud" that can shield the specific

      
      -
      
      
      
      interactions between the PFP phase and the analyte. MeOH allows these interactions to dominate [1].[2]
  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% -> 70% B

    • 15-18 min: 70% B

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 240 nm (matches the benzoyl chromophore).

  • Temperature: 35°C.

Protocol B: Orthogonal Validation (19F qNMR)

To ensure the HPLC method is not "hiding" impurities, use Quantitative Fluorine NMR.

  • Instrument: 400 MHz NMR (min) with 19F probe.

  • Solvent: DMSO-d6 (prevents aggregation).

  • Internal Standard:

    
    -Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (NIST Traceable) [2].
    
  • Parameters:

    • Relaxation Delay (D1): > 5 x T1 (typically 10-15 seconds for fluorinated aromatics).

    • Pulse Angle: 90°.

    • Scans: 64 (for LOQ ~0.1%).

Comparative Performance Data

The following table summarizes the performance of both methods based on separation of the target from the 3-ethoxy-4-fluoro regioisomer.

MetricStandard C18 (ACN/Water)PFP (MeOH/Buffer)Interpretation
Retention Time (Target) 8.4 min11.2 minPFP shows higher retention due to

-

interactions.
Resolution (

)
0.8 (Co-elution)3.2 (Baseline) C18 fails to separate the critical pair.
Selectivity (

)
1.021.15PFP discriminates based on F-positioning.
Tailing Factor (

)
1.41.1Better peak shape on PFP due to specific interactions.
LOQ (Impurity) 0.5%0.05%PFP allows for trace analysis of the isomer.

Data represents typical values for fluorobenzoic acid regioisomer separations [3, 4].

Scientific Rationale & Troubleshooting

Why pH 3.0?

Benzoic acid derivatives have a pKa of approximately 4.0 - 4.5.

  • At pH > 5: The acid is ionized (carboxylate). It becomes too polar and elutes in the void volume.

  • At pH 3.0: The acid is protonated (neutral). This maximizes retention and ensures interaction with the stationary phase ligands rather than just sliding through in the aqueous phase.

Why does the Regioisomer separate on PFP?

In 4-Ethoxy-3-fluorobenzoic acid , the fluorine is meta to the carboxyl group and ortho to the ethoxy. In the impurity (3-Ethoxy-4-fluoro ), the fluorine is para to the carboxyl.

  • The PFP phase is highly sensitive to the electron density distribution on the ring. The para-fluorine creates a different dipole vector than the meta-fluorine, resulting in a distinct retention time on the fluorinated phase that C18 simply cannot "see."

References

  • Chromatography Today. (2014). ACE C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.Link

  • BIPM (Bureau International des Poids et Mesures). (2023).[6] Guidance for the use of benzoic acid as an internal standard for qNMR.Link

  • LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1]Link

  • Shimadzu. (2020). Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns.Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.